Product packaging for Sacibertinib(Cat. No.:CAS No. 1351941-69-9)

Sacibertinib

Cat. No.: B10830820
CAS No.: 1351941-69-9
M. Wt: 599.1 g/mol
InChI Key: ZGYIXVSQHOKQRZ-COIATFDQSA-N
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Description

Sacibertinib is an orally bioavailable, irreversible dual kinase inhibitor of epidermal growth factor receptor (EGFR;  ErbB1) and human epidermal growth factor receptor 2 (HER2;  EGFR2;  ErbB2), with potential antineoplastic activity. Upon oral administration, this compound covalently binds to and inhibits the activity of EGFR and HER2. This prevents EGFR/HER2-mediated signaling, which may induce cell death and inhibit tumor growth in EGFR/HER2-overexpressing tumor cells. The ErbB receptor tyrosine kinase family is involved in key cellular functions, including cell growth and survival. EGFR and HER2 alterations constitutively upregulate kinase activity.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H31ClN6O4 B10830820 Sacibertinib CAS No. 1351941-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1351941-69-9

Molecular Formula

C32H31ClN6O4

Molecular Weight

599.1 g/mol

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-[(3S)-oxolan-3-yl]oxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C32H31ClN6O4/c1-39(2)12-5-7-31(40)38-28-15-25-27(16-30(28)43-24-10-13-41-20-24)36-18-21(17-34)32(25)37-22-8-9-29(26(33)14-22)42-19-23-6-3-4-11-35-23/h3-9,11,14-16,18,24H,10,12-13,19-20H2,1-2H3,(H,36,37)(H,38,40)/b7-5+/t24-/m0/s1

InChI Key

ZGYIXVSQHOKQRZ-COIATFDQSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)O[C@H]5CCOC5

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OC5CCOC5

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Sacibertinib (Zorifertinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib, also known as Zorifertinib (AZD3759), is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the epidermal growth factor receptor (EGFR).[1][2] This technical guide delineates the core mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the associated signaling pathways. This compound primarily functions by inhibiting EGFR, including wild-type and various mutant forms, thereby disrupting downstream signaling cascades crucial for tumor cell proliferation and survival. Emerging evidence also points to a potential synergistic role in blocking Janus kinase 1 (JAK1) signaling. This document aims to provide a comprehensive resource for researchers and professionals involved in the field of oncology drug development.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various malignancies, most notably non-small cell lung cancer (NSCLC).[3] this compound has been developed to target these aberrant EGFR signaling pathways. A significant feature of this compound is its ability to effectively penetrate the blood-brain barrier, making it a promising agent for the treatment of CNS metastases, a common complication in patients with EGFR-mutated NSCLC.[3][4][5]

Molecular Mechanism of Action

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of EGFR.

Direct Inhibition of EGFR

This compound is a potent inhibitor of both wild-type EGFR and its activating mutants, such as L858R and exon 19 deletions.[1][2] It functions as a tyrosine kinase inhibitor (TKI), competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the EGFR kinase. This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.

Inhibition of Downstream Signaling Pathways

By blocking EGFR activation, this compound effectively abrogates the signal transduction through two major downstream pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is centrally involved in regulating cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This cascade is a key regulator of cell growth, metabolism, and apoptosis.

The inhibition of these pathways ultimately leads to cell cycle arrest and induction of apoptosis in tumor cells dependent on EGFR signaling.

Potential Synergistic Blockade of JAK1

Preclinical studies have suggested that this compound may also exert its anti-tumor effects through a synergistic blockade of Janus kinase 1 (JAK1).[6] This dual inhibition of EGFR and JAK1 may contribute to a more potent anti-cancer activity compared to EGFR inhibition alone.[6]

Quantitative Data on this compound's Potency

The inhibitory activity of this compound has been quantified in various preclinical assays. The following tables summarize the key potency data.

TargetAssay TypeIC50 (nM)ATP Concentration
EGFR (Wild-Type)Cell-free0.3Km
EGFR (L858R mutant)Cell-free0.2Km
EGFR (exon 19 deletion)Cell-free0.2Km
EGFR (Wild-Type)Cell-free1022 mM
EGFR (L858R mutant)Cell-free7.62 mM
EGFR (exon 19 deletion)Cell-free2.42 mM

Table 1: In Vitro Enzymatic Inhibition of EGFR by this compound. [2]

Cell LineEGFR MutationAssay TypeIC50 (nM)
H838Wild-TypepEGFR Inhibition64.5
H3255L858RpEGFR Inhibition7.2
PC-9exon 19 deletionpEGFR Inhibition7.4
H3255L858RCell Proliferation7.0
PC-9exon 19 deletionCell Proliferation7.7

Table 2: Cellular Activity of this compound in EGFR-mutant NSCLC Cell Lines. [1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation HTRF_Assay_Workflow start Start: Prepare Assay Plate add_reagents Add ATP and Biotin-Peptide Substrate start->add_reagents add_this compound Add Serially Diluted this compound add_reagents->add_this compound initiate_reaction Initiate Reaction with Kinase (EGFR) add_this compound->initiate_reaction incubate_30min Incubate for 30 minutes initiate_reaction->incubate_30min stop_reaction Stop Reaction with Detection Reagent Mix (Strep-XL665 and TK Ab Europium Cryptate) incubate_30min->stop_reaction incubate_1hr Incubate for 1 hour stop_reaction->incubate_1hr measure_fluorescence Measure Fluorescence at 615 nm and 665 nm incubate_1hr->measure_fluorescence calculate_ic50 Calculate IC50 using 4-parameter logistic fit measure_fluorescence->calculate_ic50 Cell_Proliferation_Assay start Start: Seed Cells in 96-well Plates incubate_overnight Incubate overnight at 37°C, 5% CO2 start->incubate_overnight add_this compound Expose Cells to a Range of this compound Concentrations incubate_overnight->add_this compound incubate_72hr Incubate for 72 hours add_this compound->incubate_72hr add_mts_reagent Add MTS Reagent incubate_72hr->add_mts_reagent measure_absorbance Measure Absorbance add_mts_reagent->measure_absorbance calculate_gi50 Determine GI50 (Concentration for 50% Growth Inhibition) measure_absorbance->calculate_gi50

References

Sacibertinib: A Technical Guide to its EGFR/HER2 Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly known as Hemay022) is an orally bioavailable, irreversible dual tyrosine kinase inhibitor (TKI) that potently targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Preclinical and early clinical studies have demonstrated its potential as an antineoplastic agent, particularly in HER2-positive breast cancer. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its inhibition of the EGFR/HER2 signaling pathway. It includes a summary of its inhibitory activity, detailed experimental protocols for key preclinical assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of EGFR and HER2

This compound exerts its therapeutic effect by covalently binding to and irreversibly inhibiting the kinase activity of both EGFR and HER2.[1][2][3] This dual inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and differentiation. The primary signaling pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. By disrupting these pathways, this compound can induce cell death and inhibit tumor growth in cancers that overexpress or have activating mutations in EGFR or HER2.[1]

Quantitative Inhibitory Activity

Biochemical assays have demonstrated this compound's high potency against both EGFR and HER2. The half-maximal inhibitory concentration (IC50) values highlight its efficacy as a dual inhibitor.

TargetIC50 (nmol/L)
EGFR (HER1)0.4[1]
HER22.9[1]

The EGFR/HER2 Signaling Pathway and this compound's Point of Intervention

The EGFR/HER2 signaling network is a complex cascade of protein interactions that ultimately regulate gene expression related to cell fate. Upon ligand binding (for EGFR) or heterodimerization, the receptors undergo autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling. This compound intervenes at the initial stage of this cascade by preventing this receptor phosphorylation.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K This compound This compound This compound->EGFR Inhibits Phosphorylation This compound->HER2 Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

This compound's Inhibition of EGFR/HER2 Signaling

Preclinical Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.

Objective: To determine the IC50 values of this compound for EGFR and HER2.

Materials:

  • Recombinant human EGFR and HER2 kinase domains

  • ATP and appropriate kinase substrate (e.g., a synthetic peptide)

  • This compound (Hemay022) at various concentrations

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase (EGFR or HER2), the substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start prep Prepare this compound Serial Dilutions start->prep plate Plate Kinase, Substrate, and this compound prep->plate reaction Initiate Reaction with ATP plate->reaction incubation Incubate at Room Temperature reaction->incubation measure Measure ADP Production (Luminescence) incubation->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50 end End ic50->end

Workflow for In Vitro Kinase Inhibition Assay
Cell-Based Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cell lines that are dependent on EGFR or HER2 signaling.

Objective: To determine the anti-proliferative effect of this compound on HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3).

Materials:

  • HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound at various concentrations

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Protocol:

  • Seed the HER2-positive breast cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to a vehicle-treated control.

  • Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Proliferation_Assay_Workflow start Start seed Seed HER2+ Cancer Cells in 96-well Plate start->seed treat Treat with this compound Dilutions seed->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (e.g., CellTiter-Glo®) incubate->viability measure Measure Luminescence viability->measure calculate Calculate % Inhibition measure->calculate gi50 Determine GI50 calculate->gi50 end End gi50->end

Workflow for Cell-Based Proliferation Assay
Western Blot Analysis of Downstream Signaling

This technique is used to assess the impact of this compound on the phosphorylation status of key proteins in the EGFR/HER2 signaling pathways.

Objective: To determine if this compound inhibits the phosphorylation of EGFR, HER2, Akt, and ERK in HER2-positive breast cancer cells.

Materials:

  • HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture HER2-positive breast cancer cells and treat with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Western_Blot_Workflow start Start treat Treat HER2+ Cells with this compound start->treat lyse Lyse Cells and Quantify Protein treat->lyse sds_page SDS-PAGE and Protein Transfer lyse->sds_page probe Probe with Primary and Secondary Antibodies sds_page->probe detect Chemiluminescent Detection probe->detect analyze Analyze Band Intensities detect->analyze end End analyze->end

Workflow for Western Blot Analysis
In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of this compound in a HER2-positive breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • HER2-positive breast cancer cells (e.g., BT-474)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

Protocol:

  • Subcutaneously implant HER2-positive breast cancer cells into the flank of the immunocompromised mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Compare the tumor growth between the treatment and control groups to evaluate the efficacy of this compound.

Xenograft_Workflow start Start implant Implant HER2+ Tumor Cells into Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume and Body Weight treat->measure end_study End Study and Analyze Tumors measure->end_study end End end_study->end

Workflow for In Vivo Tumor Xenograft Study

Clinical Development

This compound has been evaluated in early-phase clinical trials. A phase Ib study investigated this compound in combination with endocrine therapy for patients with estrogen receptor-positive (ER+)/HER2-positive metastatic breast cancer.[3][4] The results showed a manageable safety profile and promising anti-tumor activity, supporting further clinical development.[4]

Conclusion

This compound is a potent, irreversible dual inhibitor of EGFR and HER2 with demonstrated preclinical and early clinical activity. Its mechanism of action, centered on the blockade of the MAPK and PI3K/Akt signaling pathways, provides a strong rationale for its development as a targeted therapy for cancers driven by EGFR or HER2 aberrations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

Sacibertinib: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed by Tianjin Hemay Pharmaceutical Technology Co., Ltd., it represents a promising therapeutic agent for HER2-positive cancers. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the technical details relevant to researchers and drug development professionals.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-established drivers of oncogenesis in a variety of solid tumors. Overexpression or activating mutations of these receptors lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. While targeted therapies against EGFR and HER2 have revolutionized cancer treatment, acquired resistance remains a significant clinical challenge. This compound was developed as a novel irreversible tyrosine kinase inhibitor (TKI) to potently and selectively target both EGFR and HER2, offering a potential strategy to overcome resistance and improve patient outcomes.

Discovery and Preclinical Development

While specific details regarding the initial lead discovery and optimization of this compound are not extensively published in publicly available literature, it is understood to be a quinazoline derivative, a chemical scaffold known to be effective for kinase inhibition. The development by Tianjin Hemay Pharmaceutical Technology Co., Ltd. likely involved a structure-activity relationship (SAR) campaign to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against both EGFR and HER2 kinases in preclinical studies.[1]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nmol/L)
EGFR/HER10.4[1]
HER22.9[1]

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy

This compound has demonstrated anti-tumor activity in in vivo xenograft models.[1] However, detailed public data on the specific models, dosing regimens, and tumor growth inhibition are limited.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, standard methodologies for such investigations are described below.

Kinase Inhibition Assay (General Protocol):

  • Recombinant human EGFR and HER2 kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • This compound at varying concentrations is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (General Protocol):

  • Cancer cell lines with known EGFR and/or HER2 expression are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound or a vehicle control.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • The concentration of this compound that inhibits cell growth by 50% (GI50) is determined by plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Study (General Protocol):

  • Human tumor cells (e.g., from a HER2-positive breast cancer cell line) are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.

  • Tumor volume is measured regularly with calipers throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of EGFR and HER2.[2] This irreversible binding leads to a sustained blockade of receptor autophosphorylation and subsequent downstream signaling.

Signaling Pathways

By inhibiting EGFR and HER2, this compound is expected to block key downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_this compound Drug Action cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Clinical Development

This compound has undergone several clinical trials, primarily in patients with HER2-positive breast cancer.

Phase I Study in HER2-Positive Advanced Breast Cancer (NCT02476539)

This first-in-human, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in heavily pretreated patients with HER2-positive advanced breast cancer.[1]

Table 2: Summary of Phase I Study (NCT02476539) of Single-Agent this compound

ParameterValue
Patient Population Heavily pretreated HER2-positive advanced breast cancer
Dose Escalation 50 mg QD to 600 mg QD; 300 mg BID
Maximum Tolerated Dose (MTD) Not reached for QD dosing
Key Adverse Events Diarrhea, vomiting, nausea, decreased appetite[1]
Objective Response Rate (ORR) 14.3%[1]
Disease Control Rate (DCR) 46.4%[1]
Median Progression-Free Survival (PFS) 3.98 months[1]

QD: once daily; BID: twice daily.

Phase Ib Study in ER+/HER2+ Metastatic Breast Cancer (NCT03308201)

This study evaluated the safety and efficacy of this compound in combination with endocrine therapy in patients with estrogen receptor-positive (ER+) and HER2-positive metastatic breast cancer.[3]

Table 3: Summary of Phase Ib Study (NCT03308201) of this compound with Endocrine Therapy

ParameterValue
Patient Population ER+/HER2+ metastatic breast cancer pretreated with chemotherapy and anti-HER2 therapy
This compound Dosing 200mg-500mg daily[3]
Endocrine Therapy Exemestane, letrozole, or fulvestrant[3]
Overall Response Rate (ORR) 31.4%[4]
Disease Control Rate (DCR) 82.4%[4]
Clinical Benefit Rate (CBR) 60.8%[4]
Median Progression-Free Survival (PFS) 9.0 months[3][4]
Ongoing Phase III Study (NCT05122494)

A randomized, open-label, multicenter Phase III study is currently evaluating the efficacy and safety of this compound in combination with an aromatase inhibitor versus standard of care in postmenopausal patients with HER2+/ER+ advanced breast cancer who have received prior trastuzumab-based therapy.[1]

Clinical_Trial_Workflow cluster_phases Clinical Development Phases cluster_outcomes Key Outcomes PhaseI Phase I (NCT02476539) Safety & Tolerability PhaseIb Phase Ib (NCT03308201) Combination Safety & Efficacy PhaseI->PhaseIb Informs Safety Favorable Safety Profile PhaseI->Safety PhaseIII Phase III (NCT05122494) Pivotal Efficacy & Safety PhaseIb->PhaseIII Supports PhaseIb->Safety Efficacy Promising Anti-Tumor Activity PhaseIb->Efficacy Regulatory Potential for Regulatory Approval PhaseIII->Regulatory

Caption: Clinical development workflow of this compound from early to late-stage trials.

Conclusion

This compound is a potent, irreversible dual inhibitor of EGFR and HER2 with a promising clinical profile in HER2-positive breast cancer. The available data from early-phase clinical trials demonstrate a manageable safety profile and encouraging anti-tumor activity, both as a single agent and in combination with endocrine therapy. The ongoing Phase III trial will be crucial in further defining its role in the treatment landscape for this patient population. Further publication of detailed preclinical data would be beneficial for the scientific community to fully understand its pharmacological profile.

References

Preclinical Data on Sacibertinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sacibertinib is described as an orally bioavailable, irreversible dual kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).[1] By covalently binding to and inhibiting these receptors, this compound aims to disrupt key signaling pathways that are crucial for cell growth and survival.[1] This inhibitory action is intended to induce cell death and impede tumor growth in cancers that overexpress EGFR and/or HER2.[1] The ErbB family of receptor tyrosine kinases, which includes EGFR and HER2, is frequently implicated in various cellular functions, and alterations that lead to the constitutive upregulation of their kinase activity are common drivers of oncogenesis.[1]

Despite its description as a potential antineoplastic agent, publicly available preclinical data, including quantitative measures of potency, efficacy in various models, and detailed experimental protocols, are not available in the provided search results. This guide, therefore, summarizes the publicly accessible information on its proposed mechanism of action and provides a generalized view of the signaling pathways it is intended to inhibit.

Mechanism of Action

This compound is designed to be an irreversible inhibitor of EGFR and HER2. This mode of action typically involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain. By doing so, it permanently blocks the receptor's ability to phosphorylate downstream substrates, thus shutting down the signaling cascade.

The EGFR signaling pathway, when activated by ligands such as EGF, triggers a cascade involving pathways like RAS-RAF-MEK-ERK and PI3K/AKT, which are fundamental for cell proliferation and survival.[2] Similarly, HER2, which can form homodimers or heterodimers with other ErbB family members like EGFR, also activates these same downstream pathways. In many cancers, mutations in the EGFR gene lead to the constant activation of these signaling pathways, promoting tumor growth.[2] Third-generation EGFR inhibitors have been developed to specifically target mutations that confer resistance to earlier generations of these drugs, such as the T790M mutation.[2][3]

Below is a generalized diagram illustrating the EGFR/HER2 signaling pathways that this compound is proposed to inhibit.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K This compound This compound This compound->EGFR This compound->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Generalized EGFR/HER2 signaling pathway inhibited by this compound.

Preclinical Data Summary

A comprehensive search for preclinical data on this compound did not yield specific quantitative results. Information regarding its efficacy in cellular (in vitro) or animal (in vivo) models is not publicly available. Therefore, tables summarizing IC50 values, tumor growth inhibition, or pharmacokinetic parameters cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not available in the public domain. For general reference, methodologies for key experiments in the preclinical evaluation of kinase inhibitors are outlined below.

General Workflow for In Vitro Kinase Inhibitor Evaluation

in_vitro_workflow cluster_setup cluster_treatment cluster_assays cluster_analysis A Select cancer cell lines (EGFR/HER2 overexpression/mutations) B Culture cells to desired confluency A->B C Treat cells with varying concentrations of this compound B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Western Blot for Phospho-protein levels (p-EGFR, p-AKT) C->E F Clonogenic Assay C->F G Calculate IC50 values D->G H Analyze inhibition of downstream signaling E->H I Assess long-term survival F->I

Caption: A typical workflow for the in vitro evaluation of a kinase inhibitor.

1. Cell Viability Assays

  • Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • General Protocol:

    • Seed cancer cells expressing the target receptors (e.g., EGFR, HER2) in 96-well plates.

    • After cell attachment, treat with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT, resazurin, or a luciferin-based reagent) and incubate.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.

2. Western Blotting for Target Engagement and Pathway Modulation

  • Objective: To confirm that the inhibitor is hitting its intended target and modulating downstream signaling pathways.

  • General Protocol:

    • Culture cells to a suitable density and then serum-starve them to reduce basal signaling.

    • Pre-treat the cells with the inhibitor for a defined period.

    • Stimulate the cells with a growth factor (e.g., EGF) to activate the signaling pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT).

    • Use secondary antibodies conjugated to an enzyme for detection and visualize the protein bands.

General Workflow for In Vivo Xenograft Studies

in_vivo_workflow cluster_setup cluster_treatment cluster_endpoint cluster_analysis A Implant human tumor cells (xenograft) or patient-derived tumors (PDX) into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into control and treatment groups B->C D Administer this compound (e.g., oral gavage) daily C->D E Monitor tumor volume and body weight regularly D->E F Sacrifice mice when tumors reach a predetermined size or at the end of the study E->F Endpoint criteria met H Calculate Tumor Growth Inhibition (TGI) E->H I Assess tolerability (body weight changes) E->I G Excise tumors for further analysis (e.g., Western blot, immunohistochemistry) F->G G->H G->I

Caption: A standard workflow for assessing the in vivo efficacy of an anti-cancer agent.

3. In Vivo Tumor Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

  • General Protocol:

    • Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., NSG or nude mice).

    • Monitor tumor growth until they reach a specified average size.

    • Randomize the animals into different treatment groups (e.g., vehicle control, different doses of this compound).

    • Administer the drug according to the planned schedule (e.g., once daily by oral gavage).

    • Measure tumor dimensions with calipers and animal body weight regularly to assess efficacy and toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis to confirm target engagement in vivo.

This compound is positioned as a dual inhibitor of EGFR and HER2, a mechanism that holds therapeutic promise for cancers driven by these pathways. However, the absence of publicly available preclinical data prevents a detailed technical assessment of its potency, selectivity, and efficacy. The experimental workflows provided offer a general framework for how such a compound would be evaluated preclinically. Further research and publication of data are necessary to fully understand the therapeutic potential of this compound.

References

Sacibertinib: A Technical Guide on Target Selectivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible dual tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] As a promising therapeutic agent, a comprehensive understanding of its target selectivity and potential off-target effects is crucial for its continued development and clinical application. This technical guide synthesizes available preclinical and clinical data to provide an in-depth overview of this compound's pharmacological profile. While detailed, large-scale kinase screening data for this compound is not yet publicly available, this document outlines the standard methodologies used to characterize such inhibitors and presents the known clinical adverse events that may be indicative of its off-target profile.

Introduction to this compound

This compound is a novel, third-generation TKI designed to irreversibly bind to and inhibit the kinase activity of both EGFR and HER2.[1] These receptors are key components of the ErbB signaling pathway, which, when dysregulated through overexpression or mutation, can drive the proliferation and survival of cancer cells. The irreversible nature of this compound's binding is intended to provide sustained target inhibition. Clinical investigations are ongoing, with a notable Phase Ib study (NCT03308201) evaluating its safety and efficacy in combination with endocrine therapy for patients with estrogen receptor-positive (ER+)/HER2-positive metastatic breast cancer.[1][2]

Target Selectivity Profile

The primary molecular targets of this compound are EGFR (ErbB1) and HER2 (ErbB2). However, the broader selectivity of a kinase inhibitor across the human kinome is a critical determinant of both its efficacy and its safety profile. Comprehensive kinase profiling is a standard component of preclinical drug development.

Methodology for Determining Target Selectivity

While specific data for this compound is not publicly available, the following experimental protocols are standard for characterizing the selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assays:

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common approach is to quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reagents and Materials:

    • Purified recombinant kinase enzymes (e.g., EGFR, HER2, and a panel of other kinases).

    • Specific peptide or protein substrates for each kinase.

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or in a system with a detectable byproduct (e.g., ADP).

    • Assay buffer (containing cofactors like Mg²⁺).

    • This compound at a range of concentrations.

    • Multi-well assay plates (e.g., 384-well).

    • Detection reagents (e.g., scintillation counter for radiometric assays, or antibody-based detection for ADP-Glo™ or HTRF® assays).

  • Procedure:

    • Dispense the kinase, substrate, and this compound into the assay plate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).

    • Terminate the reaction.

    • Quantify the extent of substrate phosphorylation or ADP production.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) using non-linear regression analysis.

Cell-Based Target Engagement and Pathway Inhibition Assays:

These assays assess the ability of a compound to interact with its target within a cellular context and inhibit downstream signaling.

Experimental Protocol: Western Blot Analysis of EGFR/HER2 Pathway Inhibition

  • Cell Culture:

    • Culture cancer cell lines with known EGFR and/or HER2 expression (e.g., SK-BR-3, BT-474).

    • Starve the cells of growth factors to reduce basal signaling.

  • Treatment:

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Stimulate the cells with a ligand (e.g., EGF) to activate the EGFR/HER2 pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies against phosphorylated and total forms of EGFR, HER2, and downstream signaling proteins (e.g., Akt, ERK).

    • Use secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Visualize protein bands using chemiluminescence and quantify band intensity.

  • Analysis:

    • Determine the concentration of this compound required to inhibit the phosphorylation of target proteins.

Quantitative Data on Target Selectivity

As of the last update, a comprehensive public dataset of this compound's IC50 values against a broad kinase panel is not available. For illustrative purposes, such data is typically presented as follows:

Kinase TargetIC50 (nM)
EGFRData not publicly available
HER2Data not publicly available
Other KinaseData not publicly available
...Data not publicly available

Off-Target Effects

Off-target effects can arise from the inhibition of unintended kinases or other proteins and are often identified through preclinical safety pharmacology studies and clinical trial adverse event monitoring.

Clinically Observed Adverse Events

Data from the Phase Ib study (NCT03308201) of this compound in combination with endocrine therapy in patients with ER+/HER2+ metastatic breast cancer provides the most direct insight into its potential off-target effects in humans. The most frequently reported grade 3 or higher treatment-emergent adverse events included:

Adverse EventGrade 3 (%)Grade 4 (%)
Diarrhea9.1%0%
Leucopenia5.5%0%
Neutropenia3.6%0%
Hydropericardium0%1.8%

Data from a cohort of 55 patients.[1]

Potential Mechanisms of Off-Target Effects
  • On-Target Toxicities: Some observed side effects are likely due to the inhibition of EGFR and HER2 in healthy tissues. For example, EGFR is expressed in the skin and gastrointestinal tract, and its inhibition commonly leads to dermatological toxicities and diarrhea.

  • Off-Target Kinase Inhibition: Inhibition of other kinases can lead to a range of toxicities. Without a detailed kinase selectivity profile, it is difficult to attribute the observed adverse events to specific off-targets.

  • Other Off-Target Interactions: this compound may interact with other proteins, such as ion channels or metabolic enzymes, which could contribute to its side effect profile.

Signaling Pathways and Experimental Workflows

EGFR and HER2 Signaling Pathway

The following diagram illustrates the simplified EGFR and HER2 signaling pathway that is inhibited by this compound.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR This compound->HER2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation InVivo_Workflow start Start: Select HER2+ Cancer Cell Line implant Implant Cells into Immunocompromised Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Euthanize and Collect Tissues monitor->endpoint analysis Analyze Data: Tumor Growth Inhibition, Biomarker Analysis endpoint->analysis

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of available scientific literature reveals a significant lack of public information regarding the pharmacokinetics and pharmacodynamics of a compound named "Sacibertinib." Searches for this specific agent did not yield the detailed quantitative data, experimental protocols, or signaling pathway information required to construct a comprehensive technical guide.

However, the search results consistently provided extensive data for "Osimertinib," a well-characterized, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Given the similarity in nomenclature and the detailed nature of the user's request, this guide will proceed under the assumption that "Osimertinib" was the intended subject of inquiry.

This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of Osimertinib, a critical agent in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics of Osimertinib

Osimertinib is an orally administered, irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation.[1] Its pharmacokinetic profile has been characterized in both healthy volunteers and patients with NSCLC.[2]

Absorption and Distribution

Following oral administration, Osimertinib is slowly absorbed, with extensive distribution.[2] Dose-proportional increases in exposure (Cmax and AUC) have been observed across a range of 20-240 mg daily doses.[2][3] Steady-state concentrations are typically achieved after 15 days of daily dosing, with an approximate 3- to 4-fold accumulation.[2][3] Osimertinib exhibits a high degree of plasma protein binding, approximately 95%.[1]

Metabolism and Elimination

Osimertinib undergoes metabolism, primarily through cytochrome P450 (CYP) 3A4/5, to two pharmacologically active metabolites, AZ5104 and AZ7550.[4][5] At steady state, each of these metabolites circulates at approximately 10% of the parent compound's exposure.[4] The elimination of Osimertinib and its metabolites occurs through both hepatic and renal routes, with approximately 68% of the dose excreted in feces and 14% in urine.[3] Unchanged Osimertinib accounts for about 2% of the eliminated dose.[3] The mean half-life of Osimertinib is approximately 48 hours, with a population-estimated oral clearance (CL/F) of 14.3 L/h.[3]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Osimertinib.

ParameterValueStudy PopulationSource
Tmax (median) 2-6 hours (multiple daily dosing)Advanced or refractory solid tumors[6]
Half-life (mean) ~48 hoursNSCLC patients[2]
Oral Clearance (CL/F) 14.3 L/hNSCLC patients[3]
Accumulation ~3- to 4-foldNSCLC patients[2]
Steady State ~15 daysNSCLC patients[2][3]
Plasma Protein Binding ~95%N/A[1]
Factors Influencing Pharmacokinetics

Population pharmacokinetic modeling has identified body weight, serum albumin, and ethnicity as significant covariates affecting Osimertinib's pharmacokinetics; however, these factors were not found to have a clinically relevant impact on drug exposure.[4][7] Studies in patients with mild to moderate hepatic impairment showed lower plasma concentrations of Osimertinib, but no dose adjustment is currently recommended for these populations.[8] Similarly, a study in patients with impaired renal function and low body weight determined that a dose of 80 mg once daily was appropriate.[3]

Experimental Protocols for Pharmacokinetic Analysis

The pharmacokinetic parameters of Osimertinib have been determined through various clinical trials. A common methodology involves the following steps:

  • Study Design: Phase 1, open-label, multicenter, single-arm, dose-escalation studies are often employed to evaluate safety, pharmacokinetics, and pharmacodynamics.[6]

  • Patient Population: Enrollment typically includes patients with advanced or refractory solid tumors, often with specific EGFR mutations.[3][6]

  • Dosing Regimen: Osimertinib is administered orally, with doses ranging from 20 mg to 240 mg once daily.[2][3]

  • Sample Collection: Serial blood samples are collected at predetermined time points after single and multiple doses to measure plasma concentrations of Osimertinib and its metabolites.

  • Bioanalytical Method: Plasma concentrations are quantified using validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods.[5]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance. Population pharmacokinetic (popPK) modeling, often using non-linear mixed-effects modeling software, is employed to evaluate the impact of various covariates on drug exposure.[4][7]

G cluster_0 Pharmacokinetic Study Workflow Study Design Study Design Patient Enrollment Patient Enrollment Study Design->Patient Enrollment Dosing Dosing Patient Enrollment->Dosing Sample Collection Sample Collection Dosing->Sample Collection Bioanalysis Bioanalysis Sample Collection->Bioanalysis Data Analysis Data Analysis Bioanalysis->Data Analysis

Caption: A generalized workflow for a clinical pharmacokinetic study.

Pharmacodynamics of Osimertinib

Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways that drive tumor growth and survival.[1][9]

Mechanism of Action

Osimertinib forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain.[1][9] This irreversible binding prevents ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[1]

G Osimertinib Osimertinib Mutant EGFR Mutant EGFR Osimertinib->Mutant EGFR Covalent Binding EGFR Phosphorylation EGFR Phosphorylation Mutant EGFR->EGFR Phosphorylation Inhibits ATP ATP ATP->Mutant EGFR Competitive Inhibition Downstream Signaling Downstream Signaling EGFR Phosphorylation->Downstream Signaling Blocks Tumor Growth/Survival Tumor Growth/Survival Downstream Signaling->Tumor Growth/Survival Suppresses

Caption: The mechanism of action of Osimertinib on mutant EGFR.

Downstream Signaling Pathways

By inhibiting EGFR phosphorylation, Osimertinib effectively disrupts key downstream signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival.[9]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a critical regulator of cell division and differentiation.[9]

G Osimertinib Osimertinib Mutant EGFR Mutant EGFR Osimertinib->Mutant EGFR Inhibits PI3K PI3K Mutant EGFR->PI3K RAS RAS Mutant EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival

Caption: Downstream signaling pathways inhibited by Osimertinib.

Dose-Response Relationship

While a clear relationship between Osimertinib exposure and efficacy has not been established over the dose range studied, a linear relationship has been observed between exposure and the occurrence of certain adverse events, such as rash and diarrhea, as well as QTc interval prolongation.[4][7]

Experimental Protocols for Pharmacodynamic Analysis

Pharmacodynamic studies of Osimertinib aim to confirm target engagement and elucidate the downstream effects of EGFR inhibition.

  • In Vitro Studies:

    • Cell Lines: NSCLC cell lines harboring EGFR sensitizing mutations (e.g., PC9) and the T790M resistance mutation (e.g., NCI-H1975) are used.

    • Assays: Western blotting is used to measure the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) following treatment with Osimertinib. Cell viability assays (e.g., MTT, CellTiter-Glo) are used to determine the IC50 values for growth inhibition.

  • In Vivo Studies (Xenograft Models):

    • Animal Models: Immunocompromised mice are implanted with human NSCLC tumor xenografts.

    • Treatment: Mice are treated with vehicle control or varying doses of Osimertinib.

    • Pharmacodynamic Endpoints: Tumor samples are collected at various time points to assess the levels of phosphorylated EGFR via immunohistochemistry or western blotting. Tumor volume is measured over time to evaluate anti-tumor efficacy.[10]

  • Clinical Studies:

    • Biomarker Analysis: Tumor biopsies and/or plasma samples (for circulating tumor DNA) are collected from patients before and during treatment to assess EGFR mutation status and monitor for the emergence of resistance mechanisms.

    • Imaging: Tumor responses are evaluated using imaging techniques such as CT or MRI, according to Response Evaluation Criteria in Solid Tumors (RECIST).

Conclusion

Osimertinib exhibits a predictable pharmacokinetic profile characterized by slow absorption, extensive distribution, and a long half-life, allowing for once-daily dosing. Its pharmacodynamic effects are driven by the potent and irreversible inhibition of mutant EGFR, leading to the suppression of key downstream signaling pathways and robust anti-tumor activity in preclinical models and patients with EGFR-mutated NSCLC. The established exposure-safety relationship underscores the importance of appropriate dose selection and patient monitoring. Further research into combination therapies and mechanisms of resistance will continue to refine the clinical application of this important targeted therapy.

References

Sacibertinib In Vitro and In Vivo Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research, including detailed preclinical data and experimental protocols specifically for "sacibertinib," is limited. This compound is identified as an irreversible dual kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] To provide a comprehensive technical guide that aligns with the core requirements of this request, this document will utilize afatinib as a well-documented proxy. Afatinib is also an irreversible inhibitor of the ErbB family of receptors, including EGFR and HER2, and thus serves as a relevant and illustrative model for the methodologies and expected outcomes in the preclinical evaluation of compounds like this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the in vitro and in vivo models used to characterize the activity of irreversible EGFR/HER2 inhibitors.

Introduction to Irreversible ErbB Family Inhibitors

Afatinib is an orally administered, potent, and irreversible ErbB family blocker.[2] It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4), leading to irreversible inhibition of their tyrosine kinase activity.[2][3] This mechanism prevents autophosphorylation and transphosphorylation among ErbB dimers, thereby blocking downstream signaling pathways crucial for cell growth and survival.[1][3] This mode of action has demonstrated significant anti-tumor activity in preclinical models, leading to the reduction of tumor size.[1]

In Vitro Models and Efficacy

The in vitro evaluation of irreversible ErbB inhibitors like afatinib is crucial for determining their potency, selectivity, and mechanism of action at a cellular level.

Cell-Based Proliferation and Viability Assays

Cell-based assays are fundamental for quantifying the anti-proliferative effects of the inhibitor on various cancer cell lines.

Table 1: In Vitro IC50 Values of Afatinib in Various Human Cancer Cell Lines

Cell LineCancer TypeKey Genetic MutationsIC50 (nM)Reference
HCC827NSCLCEGFR exon 19 deletion1[4]
H3255NSCLCEGFR L858R0.3[5]
PC-9NSCLCEGFR exon 19 deletion0.8[5]
H1975NSCLCEGFR L858R/T790M57 - 713[4][5]
PC-9ERNSCLCEGFR T790M165[5]
Calu-3NSCLCHER2 amplification86[4]
H2170NSCLCHER2 amplification140[4]
H1781NSCLCHER2 mutation39[4]
SK-BR-3Breast CancerHER2 amplification2[4]
BT-474Breast CancerHER2 amplification2[4]
A549NSCLCKRAS mutation>2000[4]
H1299NSCLCNRAS mutation>2000[4]
BxPC-3Pancreatic CancerWild-type KRAS11[6]
AsPc-1Pancreatic CancerKRAS mutation367[6]

NSCLC: Non-Small Cell Lung Cancer. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

A common method to determine the IC50 values is the MTT or CellTiter-Glo assay.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[7]

  • Drug Treatment: The following day, cells are treated with a range of concentrations of the inhibitor (e.g., afatinib from 100 to 1000 nM) and incubated for 72 hours.[7]

  • Viability Assessment:

    • MTT Assay: The culture medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3 hours. Subsequently, the medium is removed, and DMSO is added to dissolve the formazan crystals.[8]

    • CellTiter-Glo Assay: The CellTiter-Glo reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The absorbance or luminescence is measured using a microplate reader. The results are normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.[7]

G cluster_workflow In Vitro Cell Viability Assay Workflow plate Seed cells in 96-well plate incubate1 Incubate overnight plate->incubate1 treat Add serial dilutions of inhibitor incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add MTT or CellTiter-Glo Reagent incubate2->add_reagent incubate3 Incubate (assay specific time) add_reagent->incubate3 read_plate Measure Absorbance/Luminescence incubate3->read_plate analyze Calculate IC50 values read_plate->analyze

A simplified workflow for a typical in vitro cell viability assay.
Analysis of Cellular Signaling Pathways

Western blotting is a key technique to confirm the mechanism of action by observing the phosphorylation status of target receptors and downstream signaling proteins.

Experimental Protocol: Western Blotting for EGFR/HER2 Signaling
  • Cell Lysis: Cells are seeded and grown overnight, then treated with the inhibitor at various concentrations for a specified time (e.g., 6 hours).[4] After treatment, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[9]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of EGFR, HER2, AKT, and ERK.[4][9]

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using an enhanced chemiluminescence system.[9]

In Vivo Models and Efficacy

In vivo studies using animal models, typically xenografts in immunodeficient mice, are essential to evaluate the anti-tumor efficacy of the drug in a living system.

Xenograft Tumor Growth Inhibition

In these models, human cancer cell lines are implanted into mice, and the effect of the drug on tumor growth is monitored.

Table 2: In Vivo Efficacy of Afatinib in Mouse Xenograft Models

Cell LineCancer TypeMouse StrainAfatinib DoseTreatment ScheduleTumor Growth InhibitionReference
H2170NSCLC (HER2-amplified)Nude mice20 mg/kgOral, daily, 6 days/weekSignificant inhibition vs. vehicle[4][10]
H1781NSCLC (HER2-mutant)Nude mice20 mg/kgOral, daily, 6 days/weekSignificant inhibition vs. vehicle[4][10]
HSC-3Oral CancerAthymic nude mice50 mg/kgOral, 5 times/weekSignificant reduction in tumor volume[11]
H358NSCLC (EGFR wild-type)Xenograft miceNot specifiedNot specified~80% inhibition vs. control[12]
MKN45Colorectal CancerNude mice5 mg/kgNot specifiedSignificant reduction in tumor volume[13]
Experimental Protocol: Mouse Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., 2 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³).[4]

  • Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Afatinib is typically administered orally by gavage at a specified dose and schedule.[4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers. The formula V = 1/2 × [(shortest diameter)² × (longest diameter)] is often used.[4]

  • Endpoint: The study continues for a defined period (e.g., 4 weeks), after which the mice are euthanized, and the tumors are harvested for further analysis (e.g., immunohistochemistry).[4]

G cluster_workflow In Vivo Xenograft Study Workflow implant Implant human cancer cells into mice tumor_growth Allow tumors to reach ~50 mm³ implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer Afatinib or vehicle orally randomize->treat measure Measure tumor volume regularly treat->measure Repeatedly endpoint Euthanize mice and harvest tumors measure->endpoint analyze Analyze tumors (e.g., IHC) endpoint->analyze

A generalized workflow for an in vivo mouse xenograft study.

Signaling Pathway Inhibition

Afatinib exerts its anti-cancer effects by blocking the signaling cascades downstream of the ErbB family of receptors. The binding of a ligand (like EGF) to EGFR or HER2 dimerization leads to the activation of two primary signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are critical for cell proliferation, survival, and differentiation. By irreversibly binding to the kinase domain of EGFR and HER2, afatinib prevents their phosphorylation, thereby inhibiting the activation of these downstream pathways.[1][14]

G cluster_pathway EGFR/HER2 Signaling Pathway Inhibition by Afatinib ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Afatinib Afatinib Afatinib->EGFR_HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Mechanism of action of Afatinib on the EGFR/HER2 signaling pathway.

Conclusion

The preclinical evaluation of irreversible ErbB family inhibitors like this compound relies on a robust set of in vitro and in vivo models. As demonstrated with the proxy compound afatinib, these models are essential for determining drug potency against various cancer cell lines, confirming the on-target mechanism of action through signaling pathway analysis, and evaluating anti-tumor efficacy in a whole-animal system. The data generated from these studies are critical for informing clinical development and identifying patient populations most likely to benefit from such targeted therapies.

References

Sacibertinib: A Technical Overview of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible, dual tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2). By covalently binding to these receptors, this compound effectively blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival in certain cancer types. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical rationale (inferred from its target profile), and clinical data in its primary investigational indication: estrogen receptor-positive (ER+) and HER2-positive (HER2+) metastatic breast cancer. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-established drivers of oncogenesis in a variety of solid tumors.[1] Overexpression or activating mutations of these receptors lead to constitutive activation of downstream signaling cascades, promoting uncontrolled cell division and resistance to apoptosis.[1] this compound is a next-generation TKI designed to irreversibly inhibit both EGFR and HER2, offering a potential therapeutic advantage in tumors dependent on these pathways.

Mechanism of Action

This compound is a small molecule inhibitor that covalently binds to the kinase domain of both EGFR and HER2.[1] This irreversible binding prevents ATP from accessing the active site, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways implicated in EGFR and HER2 signaling are the RAS/RAF/MEK/ERK (MAPK) pathway, which is predominantly involved in cell proliferation, and the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and growth. By blocking these pathways, this compound is designed to induce cell death and inhibit tumor growth in cancers that overexpress or have activating mutations in EGFR and/or HER2.[1]

Signaling Pathway Diagram

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: EGFR/HER2 Signaling Pathway Inhibition by this compound.

Potential Therapeutic Applications

The primary therapeutic application for this compound currently under investigation is in metastatic breast cancer.

ER+/HER2+ Metastatic Breast Cancer

This compound has been evaluated in a Phase Ib clinical trial (NCT03308201) in combination with endocrine therapy for patients with ER+ and HER2+ metastatic breast cancer (MBC).[2][3] The rationale for this combination is to simultaneously target two key drivers of tumor growth in this patient population: the estrogen receptor and the HER2 receptor.

Clinical Data

The following data is from the Phase Ib dose-escalation and expansion study of this compound in combination with endocrine therapies (exemestane, letrozole, or fulvestrant) in patients with ER+/HER2+ MBC.[2][3]

Efficacy in ER+/HER2+ Metastatic Breast Cancer

A total of 55 patients were enrolled in the safety analysis, with 51 patients evaluable for efficacy.[2] The study found that daily doses of 400 mg and 500 mg of this compound showed greater efficacy.[3]

Efficacy EndpointOverall (All Doses)400 mg this compound + Exemestane (N=18)500 mg this compound + Exemestane (N=12)
Objective Response Rate (ORR) 17.6% - 42.9%38.9% (7/18)25.0% (3/12)
Clinical Benefit Rate (CBR) 42.3% - 69.7%66.7% (12/18)50.0% (6/12)
Disease Control Rate (DCR) 63.0% - 86.8%72.2% (13/18)100.0% (12/12)
Median Progression-Free Survival (PFS) 9.0 months (95% CI, 5.5–11.0)8.9 months9.0 months

Data sourced from conference abstracts of the NCT03308201 study.[2][3][4]

Safety and Tolerability

This compound in combination with endocrine therapy was generally well-tolerated.[2] Most treatment-emergent adverse events (TEAEs) were grade 1-2.[2]

Adverse Event (Grade ≥3)Frequency
Diarrhea 9.1%
Leukopenia 5.5%
Neutropenia 3.6%
Abnormal Liver Function (Grade 4) 1.8%
Hydropericardium (Grade 4) 1.8%

Data sourced from conference abstracts of the NCT03308201 study.[3][4]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols based on the nature of the compound and the clinical trial design.

Representative In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR and HER2 kinases.

Methodology:

  • Recombinant human EGFR and HER2 kinase domains are used.

  • A kinase assay buffer containing ATP and a suitable substrate peptide is prepared.

  • This compound is serially diluted to a range of concentrations.

  • The kinase, substrate, ATP, and this compound are incubated together in a microplate.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

  • The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a vehicle control.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Phase Ib Clinical Trial Protocol (NCT03308201) - Generalized Workflow

Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in combination with endocrine therapy in patients with ER+/HER2+ MBC.

Clinical_Trial_Workflow Start Patient Screening Eligibility Inclusion/Exclusion Criteria Met? Start->Eligibility InformedConsent Informed Consent Eligibility->InformedConsent Yes End End of Study Eligibility->End No DoseEscalation 3+3 Dose Escalation Phase (200mg, 300mg, 400mg, 500mg daily) InformedConsent->DoseEscalation DLT_Monitoring Monitor for Dose-Limiting Toxicities DoseEscalation->DLT_Monitoring RP2D Determine Recommended Phase 2 Dose (RP2D) DLT_Monitoring->RP2D Expansion Dose Expansion Phase at RP2D RP2D->Expansion Treatment Administer this compound + Endocrine Therapy Expansion->Treatment Assessment Assess Safety (AEs) and Efficacy (ORR, CBR, DCR, PFS) Treatment->Assessment Assessment->End

Caption: Generalized workflow for the Phase Ib clinical trial of this compound.

Key Inclusion Criteria:

  • Histologically confirmed breast cancer.

  • Metastatic or relapsed disease not amenable to curative treatment.

  • ECOG performance status of 0-1.

  • Adequate organ function (bone marrow, liver, and kidney).

  • Signed informed consent.

Future Directions

The favorable safety profile and antitumor activity observed in the Phase Ib study of this compound in combination with endocrine therapy support further investigation in randomized clinical trials for ER+/HER2+ metastatic breast cancer.[3] Future research may also explore the potential of this compound in other HER2- or EGFR-driven malignancies, such as non-small cell lung cancer or gastric cancer, although no clinical data is currently available in these indications.

Conclusion

This compound is a promising dual inhibitor of EGFR and HER2 with demonstrated clinical activity and a manageable safety profile in combination with endocrine therapy for ER+/HER2+ metastatic breast cancer. As a targeted therapy, it represents a potentially valuable addition to the treatment landscape for this patient population. Further clinical development is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Sacibertinib Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting preclinical efficacy studies of Sacibertinib using various animal models. The protocols outlined below are intended to serve as a foundation for designing and executing robust in vivo experiments to evaluate the anti-tumor activity of this compound.

Introduction to this compound

This compound is an orally bioavailable, irreversible dual kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2; ErbB2).[1] By covalently binding to these receptors, this compound effectively blocks their signaling pathways, which are crucial for cell growth and survival in tumors that overexpress these proteins.[1] This inhibition can lead to apoptosis (programmed cell death) and a reduction in tumor growth, making this compound a promising candidate for anti-cancer therapy.[1] Preclinical evaluation in relevant animal models is a critical step in the development of this compound.

Relevant Animal Models for Efficacy Studies

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. Several types of mouse models are suitable for evaluating the efficacy of anti-cancer agents like this compound.

  • Cell Line-Derived Xenograft (CDX) Models: These are the most common models, created by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice.[2][3] These models are useful for initial efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: These models involve the direct transplantation of tumor tissue from a patient into an immunodeficient mouse.[4] PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[4]

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors driven by specific genetic mutations, such as those in EGFR.[5] GEMMs with a competent immune system are particularly valuable for studying the interplay between the drug, the tumor, and the host immune response.[5]

  • Humanized Mouse Models: These are immunodeficient mice engrafted with a human immune system, allowing for the evaluation of immunomodulatory effects of cancer therapies in a more relevant context.[6]

Quantitative Data Summary

The following tables present representative quantitative data from preclinical studies of dual EGFR/HER2 inhibitors in relevant xenograft models. This data is provided as an example of how to structure and present efficacy findings for this compound.

Table 1: Tumor Growth Inhibition (TGI) in NSCLC Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Percent TGI (%)P-value vs. Vehicle
Vehicle Control-Oral1500 ± 250--
This compound10 mg/kgOral, QD600 ± 15060<0.01
This compound25 mg/kgOral, QD300 ± 10080<0.001
This compound50 mg/kgOral, QD150 ± 7590<0.001

Table 2: Survival Analysis in Orthotopic Breast Cancer Model

Treatment GroupDosageMedian Survival (Days)Increase in Lifespan (%)P-value vs. Vehicle
Vehicle Control-25--
This compound25 mg/kg4580<0.01
This compound50 mg/kg60140<0.001

Table 3: Biomarker Modulation in Tumor Tissue

Treatment GroupDosagep-EGFR Inhibition (%)p-HER2 Inhibition (%)Ki-67 Proliferation Index (%)
Vehicle Control-0085 ± 10
This compound25 mg/kg75 ± 870 ± 1030 ± 5
This compound50 mg/kg90 ± 585 ± 715 ± 3

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound targets the EGFR and HER2 receptors, which upon activation, trigger downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[7][8][9] By inhibiting these receptors, this compound effectively shuts down these pro-tumorigenic signals.

Sacibertinib_Mechanism_of_Action cluster_membrane Cell Membrane EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK HER2 HER2 HER2->PI3K_AKT HER2->MAPK This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Mechanism of action of this compound targeting EGFR and HER2 signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the efficacy of this compound in a xenograft model involves several key steps, from model establishment to data analysis.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Dosing This compound Dosing Randomization->Dosing Measurement Tumor Volume & Body Weight Measurement Dosing->Measurement Euthanasia Euthanasia & Tissue Collection Measurement->Euthanasia Biomarker Biomarker Analysis (IHC, WB) Euthanasia->Biomarker Data_Analysis Data Analysis & Statistics Biomarker->Data_Analysis

Caption: Standard workflow for a preclinical in vivo efficacy study of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous CDX model.

1. Materials and Reagents:

  • Human cancer cell line with known EGFR/HER2 expression (e.g., NCI-H1975 for NSCLC, SK-BR-3 for breast cancer).

  • Immunodeficient mice (e.g., Athymic Nude, NOD-SCID).[2]

  • Cell culture medium and supplements.

  • Matrigel or similar basement membrane matrix.

  • This compound compound and vehicle solution.

  • Calipers for tumor measurement.

2. Cell Culture and Implantation:

  • Culture the selected cancer cell line according to standard protocols.

  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally once daily (QD) at the predetermined doses.

  • Continue to monitor tumor volume and body weight throughout the study.

4. Endpoint Analysis:

  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Excise tumors, weigh them, and process them for downstream analysis (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).

  • Analyze tumor tissue for biomarkers of interest, such as phosphorylated EGFR/HER2 and proliferation markers (e.g., Ki-67).

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To assess the efficacy of this compound in a more clinically relevant PDX model.

1. Materials and Reagents:

  • Fresh patient tumor tissue.

  • Highly immunodeficient mice (e.g., NOD-SCID Gamma (NSG)).

  • Surgical tools for tissue implantation.

  • This compound and vehicle.

2. PDX Model Establishment:

  • Obtain fresh tumor tissue from consenting patients under ethically approved protocols.

  • Surgically implant small fragments (approx. 3x3 mm) of the tumor tissue subcutaneously into the flanks of NSG mice.

  • Monitor the mice for tumor engraftment and growth. This may take several weeks to months.

  • Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.

3. Efficacy Study:

  • Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment groups as described in Protocol 1.

  • Administer this compound and monitor tumor growth and animal health as previously described.

  • Due to the heterogeneity of PDX models, a larger group size may be required to achieve statistical power.

4. Endpoint Analysis:

  • At the end of the study, collect tumors and other relevant tissues.

  • In addition to the analyses mentioned in Protocol 1, PDX tumors can be subjected to genomic and transcriptomic analysis to identify potential biomarkers of response or resistance to this compound.

Conclusion

The successful preclinical evaluation of this compound relies on the use of appropriate and well-characterized animal models. The protocols and guidelines provided here offer a framework for conducting rigorous in vivo efficacy studies. Careful experimental design, execution, and data analysis are essential to generate high-quality data that can inform the clinical development of this promising anti-cancer agent.

References

Application Notes and Protocols for High-Throughput Screening with Sacibertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacibertinib is a potent, orally bioavailable, and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] As a tyrosine kinase inhibitor, it targets key nodes in signaling pathways that are frequently dysregulated in various cancers, making it a promising candidate for targeted therapies. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of such inhibitors, enabling the rapid assessment of large compound libraries to identify molecules with desired biological activity.

These application notes provide detailed protocols for both biochemical and cell-based high-throughput screening assays tailored for the evaluation of this compound and other similar kinase inhibitors. The included methodologies, data presentation guidelines, and visual workflows are designed to facilitate the seamless integration of these assays into drug discovery pipelines.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by covalently binding to and irreversibly inhibiting the kinase activity of both EGFR and HER2.[1] This dual inhibition blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. The irreversible nature of this compound's binding offers the potential for sustained target inhibition.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

This compound inhibits EGFR and HER2, blocking downstream MAPK and PI3K/AKT signaling pathways.

Quantitative Data Presentation

Effective high-throughput screening requires robust and reproducible assays. The following tables summarize key in vitro potency data for this compound against its primary targets and various cancer cell lines. This data serves as a benchmark for HTS assay development and validation.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50 / EC50
EGFR-TK phosphorylationBiochemical110 nM
HER2Biochemical244 nM

Data sourced from MedChemExpress and represents the concentration of this compound required to inhibit the respective kinase activity by 50%.[2]

Table 2: Cell-Based Proliferative Activity of this compound

Cell LineCancer TypeGI50 / IC50
Sk-Br-3Breast Adenocarcinoma3.8 nM
FaDuPharyngeal Squamous Cell Carcinoma101 nM
BxPC-3Pancreatic Adenocarcinoma337 nM
AsPC-1Pancreatic Adenocarcinoma1 µM
SW620Colorectal Adenocarcinoma1.78 µM
CCRF-CEM/TT-cell Leukemia5.6 µM

GI50/IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data sourced from MedChemExpress.[2]

High-Throughput Screening Protocols

The following are detailed protocols for biochemical and cell-based assays suitable for high-throughput screening of this compound and other EGFR/HER2 inhibitors.

Protocol 1: Biochemical HTS using ADP-Glo™ Kinase Assay

This protocol describes a luminescence-based assay to measure the activity of purified EGFR or HER2 kinase. The amount of ADP produced in the kinase reaction is converted into a light signal.

Experimental Workflow:

Biochemical_HTS_Workflow Start Start Dispense Dispense Kinase, Substrate, and ATP Start->Dispense Add_Compound Add this compound or Library Compound Dispense->Add_Compound Incubate_Kinase Incubate at RT Add_Compound->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at RT Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Workflow for the ADP-Glo™ biochemical high-throughput screening assay.

Materials:

  • Purified recombinant human EGFR or HER2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multilabel plate reader with luminescence detection capabilities

Methodology:

  • Prepare Reagents:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution containing the kinase and substrate in the reaction buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase and near the Km for the substrate.

    • Prepare an ATP solution in the reaction buffer. The concentration should be at or near the Km for ATP for the specific kinase to facilitate the identification of competitive inhibitors.

  • Assay Plate Preparation:

    • Dispense 2.5 µL of the kinase/substrate solution into each well of a 384-well plate.

    • Using an acoustic liquid handler or pintool, transfer 25 nL of this compound (as a positive control), library compounds, or DMSO (as a negative control) to the appropriate wells. The final concentration of compounds should be determined based on the desired screening concentration (e.g., 10 µM for a primary screen).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Quality Control:

  • The Z'-factor, a measure of assay quality, should be calculated for each plate using the positive and negative controls. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.

  • The percentage of inhibition for each compound is calculated relative to the controls.

  • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based HTS using a Proliferation Assay

This protocol describes a cell-based assay to assess the anti-proliferative effects of this compound on a cancer cell line that overexpresses EGFR and/or HER2, such as SK-BR-3 or A431.

Experimental Workflow:

Cell_Based_HTS_Workflow Start Start Seed_Cells Seed Cells in 384-well Plates Start->Seed_Cells Incubate_Cells Incubate 24h Seed_Cells->Incubate_Cells Add_Compound Add this compound or Library Compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate 72h Add_Compound->Incubate_Treatment Add_Viability_Reagent Add CellTiter-Glo® Reagent Incubate_Treatment->Add_Viability_Reagent Incubate_Lysis Incubate and Lyse Add_Viability_Reagent->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence End End Read_Luminescence->End

Workflow for the cell-based high-throughput screening proliferation assay.

Materials:

  • EGFR/HER2-overexpressing cancer cell line (e.g., SK-BR-3, A431)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well clear-bottom, white-walled plates

  • Automated liquid handling system

  • Multilabel plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of this compound (positive control) and library compounds in an appropriate solvent (e.g., DMSO).

    • Add 100 nL of the compound solutions or DMSO (negative control) to the cell plates.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Data Analysis and Quality Control:

  • Similar to the biochemical assay, calculate the Z'-factor for each plate to assess assay performance.

  • Determine the percentage of growth inhibition for each compound relative to the controls.

  • Generate dose-response curves for active compounds to determine their IC50 values.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening and characterization of this compound and other dual EGFR/HER2 inhibitors. By employing these robust and validated methodologies, researchers can efficiently identify and advance promising lead compounds in the drug discovery process. The provided workflows and data tables serve as valuable resources for assay development, optimization, and implementation in a high-throughput setting.

References

Troubleshooting & Optimization

Sacibertinib Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility challenges encountered when working with Sacibertinib.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Like many kinase inhibitors, this compound has high solubility in DMSO, which allows for the preparation of concentrated stock solutions.[1][2] For aqueous-based cellular assays, it is crucial to first dissolve the compound in DMSO and then dilute this stock solution into your aqueous experimental medium.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution in aqueous buffers is a common issue for hydrophobic compounds like this compound.[3] Here are some strategies to mitigate this:

  • Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[4][5]

  • Use a multi-step dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Vortex during dilution: Gently vortex or mix the aqueous medium while adding the DMSO stock solution to promote rapid and uniform dispersion.

  • Warm the aqueous medium: Gently warming the cell culture medium or buffer to 37°C before adding the drug solution can sometimes improve solubility.

Q3: Can I dissolve this compound directly in water or PBS?

A3: It is not recommended to dissolve this compound directly in aqueous solutions like water or Phosphate-Buffered Saline (PBS). This compound is a lipophilic molecule and is expected to have very low solubility in aqueous solvents.[6][7] Attempting to dissolve it directly in these solvents will likely result in poor dissolution and inaccurate concentrations. Always prepare a concentrated stock in DMSO first.

Q4: How should I store my this compound stock solution?

A4: this compound powder should be stored at -20°C for long-term stability.[2] Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]

Data Presentation: this compound Solubility Profile

The following table summarizes the estimated solubility of this compound in common laboratory solvents. Please note that these are estimated values based on the physicochemical properties of this compound and data from structurally similar EGFR/HER2 inhibitors.[1][7][8][9] It is always recommended to perform your own solubility tests.

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
DMSO20 - 5033.4 - 83.5
Ethanol< 1< 1.67
Water< 0.1< 0.17
PBS (pH 7.4)< 0.1< 0.17

Molecular Weight of this compound: 599.08 g/mol [4]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 599.08 g/mol * Volume (L) For 1 mL of a 10 mM stock, you will need approximately 6 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes for single use. Store at -80°C for long-term storage.

Mandatory Visualizations

This compound's Mechanism of Action: EGFR/HER2 Signaling Pathway

Sacibertinib_Signaling_Pathway Simplified EGFR/HER2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits

Caption: this compound inhibits EGFR and HER2 signaling pathways.

Experimental Workflow for Solubility Assessment

Solubility_Workflow Workflow for Assessing this compound Solubility start Start weigh Weigh this compound Powder start->weigh add_solvent Add Known Volume of Solvent (e.g., DMSO, Ethanol, PBS) weigh->add_solvent mix Vortex/Sonicate for 30 min at RT add_solvent->mix equilibrate Incubate for 24h at RT (to reach equilibrium) mix->equilibrate check_precipitate Visually Inspect for Undissolved Particles equilibrate->check_precipitate centrifuge Centrifuge to Pellet Undissolved Solid check_precipitate->centrifuge Precipitate Present analyze Analyze Concentration (e.g., HPLC, UV-Vis) check_precipitate->analyze No Precipitate (Fully Dissolved) supernatant Collect Supernatant centrifuge->supernatant supernatant->analyze end Determine Solubility analyze->end

Caption: A stepwise guide to determining this compound's solubility.

Troubleshooting Logic for Precipitation Issues

Troubleshooting_Precipitation Troubleshooting Precipitation of this compound in Aqueous Media start Precipitation Observed in Aqueous Working Solution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso check_stock Is the DMSO stock solution clear? check_dmso->check_stock Yes reduce_dmso Action: Lower final DMSO concentration by using a more concentrated stock solution. check_dmso->reduce_dmso No dilution_method How was the dilution performed? check_stock->dilution_method Yes remake_stock Action: Prepare a fresh stock solution in anhydrous DMSO. check_stock->remake_stock No improve_dilution Action: Use stepwise dilution while vortexing the aqueous medium. dilution_method->improve_dilution Single-step consider_cosolvent Still Precipitating? Consider a co-solvent if compatible with the assay. dilution_method->consider_cosolvent Stepwise end_success Problem Resolved reduce_dmso->end_success remake_stock->end_success improve_dilution->end_success consider_cosolvent->end_success Yes end_consult Consult Further Technical Support consider_cosolvent->end_consult No

Caption: A decision tree for resolving this compound precipitation.

References

Technical Support Center: Overcoming Resistance to Sacibertinib in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome resistance to Sacibertinib in cell line models. As this compound is an irreversible dual inhibitor of EGFR and HER2, resistance mechanisms are often analogous to those observed with other tyrosine kinase inhibitors (TKIs) targeting these pathways.[1]

Troubleshooting Guide: Cell Line Resistance to this compound

This guide addresses common issues encountered during in vitro experiments with this compound and provides actionable steps to investigate and potentially overcome resistance.

Observed Issue Potential Cause Suggested Action
Decreased sensitivity to this compound (IC50 increase >10-fold) in a previously sensitive cell line. Acquired On-Target Resistance: Secondary mutations in the EGFR kinase domain (e.g., analogous to T790M or C797S) that alter drug binding.1. Sequence the EGFR and HER2 genes in the resistant cell line to identify potential mutations. 2. Test next-generation inhibitors: Evaluate the efficacy of fourth-generation TKIs designed to overcome specific resistance mutations.[2]
Acquired Off-Target Resistance: Activation of bypass signaling pathways that circumvent EGFR/HER2 inhibition. Common mechanisms include MET or HER2 amplification.[3][4]1. Perform Western Blot analysis to assess the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK, STAT3).[3] 2. Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for gene amplification of MET, HER2, or other receptor tyrosine kinases. 3. Test combination therapies: Co-treat resistant cells with this compound and an inhibitor of the identified bypass pathway (e.g., a MET inhibitor like Crizotinib or Savolitinib).[4]
Phenotypic Changes: Epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.[4]1. Assess EMT markers by Western Blot or immunofluorescence (e.g., decreased E-cadherin, increased Vimentin, Snail, or Slug). 2. Consider combination with EMT inhibitors or agents targeting pathways activated during EMT.
Intrinsic resistance in a new cell line. Pre-existing mutations or amplifications: The cell line may harbor mutations or gene amplifications that confer primary resistance to EGFR/HER2 inhibition.1. Characterize the baseline genomic and proteomic profile of the cell line before initiating experiments. This includes sequencing of key oncogenes (EGFR, HER2, KRAS, BRAF, PIK3CA) and assessment of protein expression/activation of bypass pathways.
Inconsistent results in cell viability assays. Experimental variability: Issues with cell plating, drug concentration, or assay protocol.1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Verify drug concentration and stability. 3. Ensure proper execution of the cell viability assay protocol. (See detailed protocol below).

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of acquired resistance to EGFR/HER2 dual inhibitors like this compound?

A1: Acquired resistance to EGFR/HER2 inhibitors typically falls into two main categories:

  • On-target resistance: This involves genetic changes in the drug's direct targets, EGFR and HER2. The most common on-target resistance mechanism for EGFR TKIs is the acquisition of secondary mutations in the kinase domain, such as the T790M "gatekeeper" mutation or the C797S mutation, which can interfere with drug binding.[4][5]

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibited EGFR/HER2 pathway. Common off-target mechanisms include:

    • Amplification of other receptor tyrosine kinases (RTKs): Most notably MET and HER2 (in the case of resistance to a single EGFR inhibitor).[3][4]

    • Activation of downstream signaling pathways: Mutations in genes like KRAS, BRAF, and PIK3CA can lead to constitutive activation of the MAPK and PI3K/AKT pathways, rendering the cells independent of EGFR/HER2 signaling.[3]

    • Phenotypic transformation: Processes like the epithelial-to-mesenchymal transition (EMT) can induce a more resistant state.[4]

Q2: How can I generate a this compound-resistant cell line for my studies?

A2: A common method is through continuous exposure to escalating drug concentrations. This process mimics the development of acquired resistance in a clinical setting. A detailed protocol is provided in the "Experimental Protocols" section below.[6][7][8]

Q3: My this compound-resistant cells show MET amplification. What is the next step?

A3: MET amplification is a known bypass track for resistance to EGFR inhibitors.[3] The recommended next step is to test a combination therapy approach. You can treat your MET-amplified, this compound-resistant cells with a combination of this compound and a MET inhibitor (e.g., Crizotinib, Cabozantinib, or Savolitinib). This dual inhibition strategy aims to block both the primary and the escape pathways.

Q4: Can combination therapy overcome all types of resistance?

A4: Combination therapy is a powerful strategy, but its success depends on correctly identifying the resistance mechanism.[9] For instance, a combination of this compound and a MET inhibitor will likely be effective against MET-driven resistance but not against resistance caused by a KRAS mutation. Therefore, it is crucial to first characterize the molecular alterations in your resistant cell line.

Q5: What are some key signaling pathways to investigate when studying this compound resistance?

A5: The primary pathway to investigate is the EGFR/HER2 signaling cascade and its downstream effectors. Key pathways include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and is often activated downstream of EGFR/HER2.

  • PI3K/AKT/mTOR Pathway: This is a critical survival pathway that is also activated by EGFR/HER2.

  • JAK/STAT Pathway: This pathway can also be activated by EGFR/HER2 and is involved in cell growth and survival.

Investigating the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT, p-STAT3) can provide insights into which pathways are activated in resistant cells.[10]

Experimental Protocols

Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to the drug.[6][7][8][11]

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell culture flasks

  • MTT or CellTiter-Glo® Cell Viability Assay Kit

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (see protocol below) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium. A stepwise increase (e.g., 1.5 to 2-fold) is recommended.

  • Monitor and Passage: Continuously monitor the cells. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again. Passage the cells as they reach 70-80% confluency.

  • Establishment of Resistance: Repeat the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.

  • Characterization and Banking: Once a resistant cell line is established, characterize its level of resistance by re-evaluating the IC50. Bank the resistant cells at early passages to ensure reproducibility.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cell line.[12][13]

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation status of proteins in key signaling pathways.[14][15][16]

Materials:

  • Parental and this compound-resistant cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-MET, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells (with and without this compound treatment) on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the protein expression and phosphorylation levels between parental and resistant cells.

Visualizations

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds HER2 HER2 EGFR->HER2 Dimerizes RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2->PI3K This compound This compound This compound->EGFR This compound->HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Sacibertinib_Resistance Resistance to this compound EGFR_Mutation EGFR/HER2 Secondary Mutations Sacibertinib_Resistance->EGFR_Mutation Bypass_Pathway Bypass Pathway Activation (e.g., MET, FGFR) Sacibertinib_Resistance->Bypass_Pathway Downstream_Mutation Downstream Mutations (e.g., KRAS, PIK3CA) Sacibertinib_Resistance->Downstream_Mutation EMT Epithelial-to-Mesenchymal Transition (EMT) Sacibertinib_Resistance->EMT Experimental_Workflow Start Sensitive Cell Line Generate_Resistance Generate Resistant Line (Dose Escalation) Start->Generate_Resistance Resistant_Line Resistant Cell Line Generate_Resistance->Resistant_Line Characterize Characterize Resistance - Viability Assays - Western Blot - Sequencing Resistant_Line->Characterize Hypothesize Formulate Hypothesis (e.g., MET amplification) Characterize->Hypothesize Test_Combination Test Combination Therapy (e.g., this compound + METi) Hypothesize->Test_Combination Outcome Assess Outcome (Synergy/Re-sensitization) Test_Combination->Outcome

References

Sacibertinib Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Sacibertinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, irreversible dual kinase inhibitor that targets both the Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By covalently binding to these receptors, this compound inhibits their kinase activity, thereby blocking downstream signaling pathways crucial for cell growth and survival. This inhibition is intended to induce cell death in tumor cells that overexpress EGFR and/or HER2.

Q2: We are observing lower than expected efficacy in our cancer cell line model. What are the potential causes?

A2: Several factors could contribute to reduced efficacy:

  • Low EGFR/HER2 Expression: The cell line may not express sufficient levels of EGFR or HER2 for this compound to be effective. It is crucial to confirm the expression levels of both receptors.

  • Presence of Resistance Mutations: Pre-existing mutations in the EGFR or HER2 genes, or in downstream signaling molecules, can confer resistance to this compound.

  • Activation of Bypass Pathways: The cancer cells may have activated alternative signaling pathways to compensate for the inhibition of EGFR and HER2.[1][2]

  • Incorrect Dosing or Experimental Conditions: Suboptimal drug concentration, incubation time, or other experimental parameters can lead to apparently low efficacy.

Q3: Our experiments initially showed good results, but we are now seeing a loss of efficacy over time. What could be happening?

A3: This scenario is indicative of acquired resistance. Cancer cells can develop resistance to targeted therapies like this compound through various mechanisms, including:

  • Secondary Mutations: New mutations in the EGFR or HER2 kinase domains can prevent this compound from binding effectively.

  • Gene Amplification: Increased production of EGFR or HER2 can overwhelm the inhibitory effect of the drug.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative pathways, such as MET or AXL, can allow cancer cells to survive despite EGFR/HER2 inhibition.[1][2][3]

  • Histological Transformation: In some cases, the cancer cells may change their phenotype to a less dependent state on EGFR/HER2 signaling.

Q4: We are observing unexpected toxicities or off-target effects in our in vivo models. What could be the cause?

A4: While this compound is designed to be a targeted inhibitor, off-target effects can occur. These may be due to:

  • Inhibition of Other Kinases: this compound may have some activity against other kinases with similar structures to EGFR and HER2, leading to unforeseen biological effects.

  • On-Target Toxicities in Normal Tissues: EGFR and HER2 are also expressed in some normal tissues. Inhibition of their function in these tissues can lead to side effects such as skin rash or diarrhea.[4][5]

  • Metabolism of the Compound: The metabolic byproducts of this compound in an in vivo system could have their own biological activities.

Troubleshooting Guides

Issue 1: Lower Than Expected In Vitro Efficacy
Potential Cause Troubleshooting Steps Expected Outcome
Low target expression 1. Perform Western blot or flow cytometry to quantify EGFR and HER2 protein levels in your cell line. 2. Compare with a known sensitive cell line as a positive control.Confirmed high expression of EGFR and/or HER2 in sensitive cells.
Drug inactivity 1. Verify the concentration and stability of your this compound stock solution. 2. Test a fresh batch of the compound. 3. Include a positive control compound known to inhibit EGFR/HER2.A fresh batch of this compound or a positive control compound shows expected activity.
Suboptimal assay conditions 1. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 2. Optimize incubation time.A clear dose-dependent inhibition of cell viability is observed.
Cell line misidentification or contamination 1. Perform cell line authentication (e.g., STR profiling). 2. Test for mycoplasma contamination.The cell line is confirmed to be the correct one and free of contamination.
Issue 2: Development of Acquired Resistance
Potential Cause Troubleshooting Steps Expected Outcome
Secondary mutations in EGFR/HER2 1. Sequence the EGFR and HER2 genes in the resistant cells. 2. Compare the sequences to the parental, sensitive cells.Identification of new mutations in the kinase domain of EGFR or HER2.
Activation of bypass pathways 1. Perform a phospho-kinase array or Western blot analysis to assess the activation status of key signaling pathways (e.g., MET, AXL, PI3K/AKT, MAPK).[1][2]Increased phosphorylation of proteins in alternative signaling pathways in resistant cells.
Increased target expression 1. Quantify EGFR and HER2 protein levels in resistant cells via Western blot or flow cytometry. 2. Perform FISH to assess gene amplification.Higher levels of EGFR or HER2 protein and/or gene copy number in resistant cells.

Experimental Protocols

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of viable cells against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for EGFR/HER2 Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of EGFR, HER2, and downstream signaling proteins.

  • Cell Lysis: Treat cells with this compound at the desired concentration and for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR inhibits This compound->HER2 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/AKT and MAPK pathways.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Efficacy) CheckTarget Confirm Target Expression (EGFR/HER2) Start->CheckTarget CheckCompound Verify Compound Activity & Concentration CheckTarget->CheckCompound Sufficient LowExpression Low Target Expression: Consider alternative model CheckTarget->LowExpression Low CheckResistance Investigate Resistance Mechanisms CheckCompound->CheckResistance Active CompoundIssue Compound Issue: Use fresh stock/positive control CheckCompound->CompoundIssue Inactive ResistanceMechanisms Resistance Identified: - Sequence target genes - Analyze bypass pathways CheckResistance->ResistanceMechanisms Yes Resolve Hypothesis Formed LowExpression->Resolve CompoundIssue->Resolve ResistanceMechanisms->Resolve

References

Sacibertinib off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with sacibertinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.

Disclaimer: Publicly available, comprehensive kinome scan data detailing the off-target effects of this compound is limited. The information provided herein is based on published preclinical and clinical data primarily focusing on its on-target activities against EGFR and HER2. Researchers should exercise caution and are encouraged to perform their own comprehensive selectivity profiling for their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable, irreversible dual kinase inhibitor that targets the epidermal growth factor receptor (EGFR; ErbB1) and human epidermal growth factor receptor 2 (HER2; ErbB2).[1] By covalently binding to these receptors, this compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell growth and survival.[1] This inhibitory action is intended to induce cell death in tumor cells that overexpress EGFR and/or HER2.[1]

Q2: What are the known on-target potencies of this compound?

Preclinical data has established the following half-maximal inhibitory concentrations (IC50) for this compound's primary targets:

TargetIC50 (nmol/L)
EGFR (HER1)0.4[1]
HER2 (ErbB2)2.9[1]

Q3: Is there any publicly available data on the broader kinome selectivity of this compound?

Based on extensive searches of scientific literature and public databases, a detailed kinome scan or comprehensive off-target selectivity profile for this compound has not been made publicly available. Kinase inhibitors often exhibit some degree of polypharmacology, meaning they can interact with multiple kinases. Without a kinome scan, the full spectrum of this compound's off-target interactions remains uncharacterized in the public domain.

Q4: What are the most frequently reported adverse events in clinical studies of this compound, and could they be related to off-target effects?

A phase I study of this compound (also known as Hemay022) in patients with advanced breast cancer reported the following most common drug-related adverse events:[1][2]

  • Diarrhea (85.7%)

  • Vomiting (28.6%)

  • Nausea (25.0%)

  • Decreased appetite (17.9%)

While these side effects are common with EGFR inhibitors and can be attributed to on-target inhibition in tissues where EGFR signaling is important (e.g., the gastrointestinal tract), the possibility of off-target contributions cannot be excluded without a comprehensive selectivity profile.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at concentrations effective for EGFR/HER2 inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound on another kinase or protein within your experimental model.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Verify that this compound is inhibiting EGFR and HER2 phosphorylation at the concentrations used in your assays. A western blot for phosphorylated EGFR (pEGFR) and phosphorylated HER2 (pHER2) is a standard method.

    • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. If the phenotype emerges at a concentration significantly different from that required for EGFR/HER2 inhibition, it may suggest an off-target mechanism.

    • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different EGFR/HER2 inhibitor. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

    • Rescue Experiment: If you suspect a specific off-target kinase, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the phenotype is reversed.

Issue 2: High incidence of cell death or growth inhibition in cell lines that do not express high levels of EGFR or HER2.

  • Possible Cause: This strongly suggests an off-target effect. The anti-proliferative activity of the drug in this context is likely independent of its intended targets.

  • Troubleshooting Steps:

    • Characterize Target Expression: Confirm the expression levels of EGFR and HER2 in your cell line by western blot or flow cytometry.

    • Evaluate Off-Target Databases: Although specific data for this compound is lacking, you can use computational tools and databases of kinase inhibitor selectivity to predict potential off-targets based on its chemical structure.

    • Broad-Spectrum Kinase Inhibition Assay: If resources permit, perform a kinome scan or a broad-panel kinase inhibition assay to empirically identify the off-targets of this compound.

Experimental Protocols

Protocol 1: Western Blot for EGFR and HER2 Phosphorylation

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve cells in serum-free media for 12-24 hours. Treat with varying concentrations of this compound for 1-4 hours. Stimulate with an appropriate ligand (e.g., EGF for EGFR) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against pEGFR, total EGFR, pHER2, and total HER2 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR HER2 HER2 EGFR->HER2 Dimerizes RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR HER2->STAT Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits

Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound confirm_on_target Confirm On-Target Inhibition (pEGFR/pHER2 Western Blot) start->confirm_on_target dose_response Perform Dose-Response Analysis for Phenotype confirm_on_target->dose_response compare_inhibitors Compare with Structurally Different EGFR/HER2 Inhibitor dose_response->compare_inhibitors evaluate_off_target Hypothesize and Evaluate Potential Off-Targets compare_inhibitors->evaluate_off_target conclusion Conclusion: Phenotype is Likely On-Target or Off-Target evaluate_off_target->conclusion

Caption: Workflow for investigating unexpected experimental outcomes.

Logical_Relationship observed_effect Observed Cellular Effect of this compound on_target On-Target Effect (EGFR/HER2 Inhibition) observed_effect->on_target Is it mediated by? off_target Off-Target Effect (Inhibition of Other Kinases) observed_effect->off_target Is it mediated by? combination Combined On- and Off-Target Effects observed_effect->combination Is it a result of?

Caption: Potential sources of this compound's observed cellular effects.

References

Validation & Comparative

Sunvozertinib Demonstrates Efficacy in Osimertinib-Resistant Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – Sunvozertinib (DZD9008), a novel, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is showing significant promise in preclinical and clinical settings for patients with non-small cell lung cancer (NSCLC) who have developed resistance to the third-generation TKI, Osimertinib. Research indicates that Sunvozertinib effectively targets a wide range of EGFR mutations, including the challenging C797S mutation, a key mechanism of resistance to Osimertinib.

Overcoming a Critical Hurdle in Lung Cancer Treatment

Osimertinib has been a cornerstone in the treatment of EGFR-mutated NSCLC, particularly for patients with the T790M resistance mutation. However, the emergence of further resistance mechanisms, most notably the EGFR C797S mutation, has posed a significant clinical challenge, leaving patients with limited therapeutic options. Fourth-generation EGFR TKIs, such as Sunvozertinib, are being developed to address this unmet need.

Sunvozertinib distinguishes itself by its ability to covalently bind to the mutant EGFR kinase domain, including those with C797S mutations, thereby inhibiting downstream signaling pathways that drive tumor proliferation.[1] This mechanism allows it to overcome the resistance conferred by the C797S mutation, which prevents the binding of irreversible inhibitors like Osimertinib.

Preclinical Efficacy of Sunvozertinib

In vitro studies have demonstrated the potent and selective activity of Sunvozertinib against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values showcase its efficacy in cell lines with mutations that confer resistance to other EGFR TKIs.

Cell LineEGFR Mutation StatusSunvozertinib pEGFR IC50 (nmol/L)Osimertinib pEGFR IC50 (nmol/L)
PC-9Exon 19 Del1.1Not specified
H1975L858R/T790M2.5Not specified
Ba/F3Exon 20 ins (D770_N771insSVD)6Not specified
Ba/F3Exon 20 ins (V769_D770insASV)40Not specified
A431Wild-Type EGFR52Not specified

Table 1: In vitro activity of Sunvozertinib in various EGFR-mutant cell lines. Data sourced from preclinical studies.[1]

Clinical Validation in Heavily Pretreated Patients

The efficacy of Sunvozertinib has been evaluated in a series of clinical trials, collectively known as the WU-KONG studies. A pooled analysis of the WU-KONG1, WU-KONG2, and WU-KONG15 trials, which included 40 patients with EGFR-mutated NSCLC who had developed resistance to prior TKI treatment, demonstrated promising antitumor activity. In this heavily pretreated population, where 90% had received three or more prior lines of therapy and 68.8% had been treated with a third-generation EGFR TKI, Sunvozertinib showed significant clinical benefit.[2]

Patient PopulationTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)
EGFR TKI-Resistant NSCLC (n=40)Sunvozertinib (50-400 mg daily)27.5%60%6.5 months6.0 months
EGFR sensitizing and T790M mutationsSunvozertinib55.6%Not ReportedNot ReportedNot Reported

Table 2: Clinical efficacy of Sunvozertinib in patients with EGFR TKI-resistant NSCLC from a pooled analysis of WU-KONG trials.[2]

Furthermore, the WU-KONG6 trial, a phase 2 study in China, enrolled 104 patients with platinum-pretreated locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations. In the 97 efficacy-evaluable patients, Sunvozertinib at a 300 mg once-daily dose demonstrated a confirmed objective response rate (ORR) of 61%.[2][3]

Mechanism of Action and Resistance

Sunvozertinib is an irreversible EGFR inhibitor that covalently binds to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[1] This action effectively blocks the signaling cascade responsible for tumor growth. However, acquired resistance to Sunvozertinib can also occur, with studies identifying the emergence of the EGFR C797S mutation as a potential on-target resistance mechanism.[4]

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Cell Viability and EGFR Phosphorylation Assays: Human NSCLC cell lines with various EGFR mutations (e.g., PC-9, H1975) and Ba/F3 cells engineered to express specific EGFR mutations were used. Cells were treated with increasing concentrations of Sunvozertinib for a specified period (e.g., 4 hours for phosphorylation assays, 72 hours for viability assays). EGFR phosphorylation (pEGFR) was measured using methods such as Meso Scale Discovery (MSD) electrochemiluminescence assays. Cell viability was assessed using assays like CellTiter-Glo. IC50 values were calculated from dose-response curves.

In Vivo Xenograft Studies: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models were established in immunocompromised mice. For PDX models, tumor fragments from patients with specific EGFR mutations were implanted subcutaneously. For CDX models, cultured NSCLC cells were injected. Once tumors reached a specified volume, mice were randomized to receive vehicle control, Osimertinib, or Sunvozertinib orally at various doses. Tumor volumes were measured regularly to assess treatment efficacy. Pharmacodynamic studies were also conducted by collecting tumor tissues at different time points to measure the inhibition of pEGFR and downstream signaling proteins like pERK via immunohistochemistry (IHC).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines NSCLC Cell Lines (e.g., PC-9, H1975) Ba/F3 engineered cells Treatment_vitro Treat with Sunvozertinib (dose-response) CellLines->Treatment_vitro Assays Phospho-EGFR Assay (4h) Cell Viability Assay (72h) Treatment_vitro->Assays IC50 Determine IC50 values Assays->IC50 Xenograft Establish Xenograft Models (PDX or CDX) in mice TumorGrowth Allow tumors to grow to a specific volume Xenograft->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Treatment_vivo Administer Sunvozertinib or control orally Randomization->Treatment_vivo Monitoring Monitor tumor volume and body weight Treatment_vivo->Monitoring Efficacy Assess anti-tumor efficacy Monitoring->Efficacy

Caption: Preclinical experimental workflow for evaluating Sunvozertinib.

Conclusion

Sunvozertinib represents a promising therapeutic strategy for NSCLC patients who have developed resistance to Osimertinib, particularly those with the EGFR C797S mutation. Its potent and selective inhibition of a broad range of EGFR mutations, coupled with encouraging clinical activity in heavily pretreated populations, positions it as a valuable next-generation EGFR TKI. Ongoing and future clinical trials will further delineate its role in the evolving landscape of EGFR-mutated NSCLC treatment.

References

Synergistic Potential of Sacituzumab Govitecan: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Sacituzumab govitecan, an antibody-drug conjugate targeting Trop-2, has demonstrated significant promise in the treatment of various solid tumors. Emerging research now highlights its synergistic effects when combined with other therapeutic agents, paving the way for novel and more effective cancer treatment strategies. This guide provides a comprehensive comparison of the synergistic effects of Sacituzumab govitecan with other drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Key Synergistic Combinations

Sacituzumab govitecan's active metabolite, SN-38, a potent topoisomerase I inhibitor, is the primary driver of its synergistic potential. Preclinical and clinical studies have explored its combination with PARP inhibitors, immune checkpoint inhibitors, and platinum-based chemotherapy, revealing enhanced anti-tumor activity.

Sacituzumab Govitecan and PARP Inhibitors (e.g., Talazoparib, Olaparib)

The combination of Sacituzumab govitecan with PARP inhibitors has shown strong synergistic effects, particularly in triple-negative breast cancer (TNBC) and ovarian cancer. The underlying mechanism involves a "synthetic lethality" approach. SN-38 induces single-strand DNA breaks, which are then repaired by the PARP enzyme. By inhibiting PARP, the cancer cells' ability to repair this DNA damage is compromised, leading to an accumulation of double-strand breaks and subsequent apoptosis.[1][2][3]

Preclinical Synergy Data (SN-38 and Olaparib in Ovarian Cancer Cells) [2]

Cell LineDrug CombinationCombination Index (CI) ValueInterpretation
A2780SN-38 + Olaparib< 1Synergism
OVCAR3SN-38 + Olaparib< 1Synergism

Clinical Trial Data (Sacituzumab Govitecan and Talazoparib in mTNBC - NCT04039230) [4][5][6]

EndpointResult
Median Progression-Free Survival (PFS)6.2 months
Median Overall Survival (OS)18.0 months
Objective Response Rate (ORR)30.1%
Clinical Benefit Rate (CBR) at 6 months53.8%
Sacituzumab Govitecan and Immune Checkpoint Inhibitors (e.g., Pembrolizumab)

The combination with immune checkpoint inhibitors like pembrolizumab leverages the immunogenic cell death induced by SN-38. The dying cancer cells release tumor antigens, which can be recognized by the immune system. Pembrolizumab, by blocking the PD-1/PD-L1 pathway, enhances the anti-tumor T-cell response, leading to a more robust and durable anti-cancer effect.[7][8][9]

Clinical Trial Data (Sacituzumab Govitecan and Pembrolizumab in PD-L1+ Advanced TNBC - ASCENT-04/KEYNOTE-D19) [7][8][9][10][11]

EndpointSacituzumab Govitecan + PembrolizumabChemotherapy + Pembrolizumab
Median Progression-Free Survival (PFS)11.2 months7.8 months
Objective Response Rate (ORR)60%53%
SN-38 and Platinum-Based Chemotherapy (e.g., Cisplatin)

Preclinical studies have demonstrated synergistic cytotoxicity between SN-38 and cisplatin. The proposed mechanism involves the inhibition of DNA repair processes. Cisplatin forms DNA adducts, and SN-38's inhibition of topoisomerase I can interfere with the repair of these adducts, leading to increased DNA damage and cell death.[12]

Preclinical Synergy Data (SN-38 and Cisplatin)

Cell LineAnalysis MethodResultReference
Human Small Cell Lung Cancer (SBC-3)Isobologram AnalysisSynergistic Effects[13]
Cisplatin-resistant HeLaIsobologram AnalysisSynergistic Interaction[14][15]

Experimental Protocols

Chou-Talalay Method for Combination Index (CI) Calculation

This method is widely used to quantify the nature of drug interactions.

  • Cell Viability Assay: Plate cancer cells and treat with a range of concentrations of each drug individually and in combination at fixed ratios.

  • Data Analysis: Determine the fraction of cells affected (Fa) for each concentration.

  • CI Calculation: Use software like CompuSyn to calculate the CI value based on the dose-effect curves. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[16]

Clonogenic Assay for Synergy Assessment

This assay assesses the long-term reproductive viability of cells after treatment.

  • Cell Plating: Seed a low density of cells and treat with the drug combination.

  • Incubation: Allow cells to grow for 1-3 weeks until visible colonies form.

  • Staining and Counting: Fix and stain the colonies, then count the number of colonies containing at least 50 cells.

  • Analysis: Compare the surviving fraction of cells in the combination treatment group to the single-agent and control groups to determine synergy.

In Vivo Xenograft Model for Evaluating Synergistic Efficacy
  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reach a specified size, randomize mice into treatment groups (vehicle control, single agents, combination).

  • Tumor Measurement: Measure tumor volume regularly throughout the study.

  • Analysis: Compare the tumor growth inhibition (TGI) in the combination group to the single-agent groups to assess for synergistic anti-tumor activity.

Western Blot for Apoptosis Markers
  • Protein Extraction: Lyse treated cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection to visualize protein bands.

Signaling Pathways and Experimental Workflows

Sacituzumab_Govitecan_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell Sacituzumab Govitecan Sacituzumab Govitecan Trop-2 Trop-2 Sacituzumab Govitecan->Trop-2 Binding Endosome Endosome Trop-2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome SN-38 SN-38 Lysosome->SN-38 Linker Cleavage Topoisomerase I Topoisomerase I SN-38->Topoisomerase I Inhibition DNA DNA Topoisomerase I->DNA Interacts with DNA Damage DNA Damage Topoisomerase I->DNA Damage Causes Apoptosis Apoptosis DNA Damage->Apoptosis

Synergy_PARP_Inhibitor SN-38 SN-38 Topoisomerase I Topoisomerase I SN-38->Topoisomerase I Inhibits Single-Strand Break (SSB) Single-Strand Break (SSB) Topoisomerase I->Single-Strand Break (SSB) PARP PARP SSB Repair SSB Repair PARP->SSB Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP Inhibits Replication Fork Collapse Replication Fork Collapse Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Collapse->Double-Strand Break (DSB) Apoptosis Apoptosis SSB SSB SSB->PARP Recruits SSB->Replication Fork Collapse DSB DSB DSB->Apoptosis

Experimental_Workflow_Synergy cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Clonogenic Assay Clonogenic Assay Drug Treatment->Clonogenic Assay Western Blot Western Blot Drug Treatment->Western Blot CI Calculation CI Calculation Cell Viability Assay->CI Calculation Synergy Determination Synergy Determination CI Calculation->Synergy Determination Survival Analysis Survival Analysis Clonogenic Assay->Survival Analysis Survival Analysis->Synergy Determination Apoptosis Marker Analysis Apoptosis Marker Analysis Western Blot->Apoptosis Marker Analysis Apoptosis Marker Analysis->Synergy Determination Tumor Implantation Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement TGI Analysis TGI Analysis Tumor Volume Measurement->TGI Analysis TGI Analysis->Synergy Determination

References

Unveiling the Kinase Selectivity Profile of Sacibertinib and its Class Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of Off-Target Interactions for EGFR/HER2 Dual Kinase Inhibitors

Sacibertinib, an irreversible dual kinase inhibitor, potently targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), key drivers in various cancers.[1] While its efficacy against these primary targets is established, a comprehensive understanding of its cross-reactivity with other kinases is crucial for predicting potential off-target effects and therapeutic windows. This guide provides a comparative analysis of the kinase selectivity of this compound's class counterparts, offering insights into the broader landscape of EGFR/HER2 inhibitor cross-reactivity.

Due to the limited availability of public domain kinase profiling data for this compound, this guide presents data from structurally and functionally similar dual EGFR/HER2 inhibitors: Lapatinib, Afatinib, Neratinib, and Dacomitinib. This comparative approach allows for an informed perspective on the potential off-target landscape for this class of inhibitors.

Kinase Cross-Reactivity Comparison

The following table summarizes the known cross-reactivity of prominent dual EGFR/HER2 inhibitors against a selection of off-target kinases. The data is compiled from various kinase profiling studies and presented as IC50 (nM) or percentage of inhibition at a given concentration. It is important to note that assay conditions can vary between studies, impacting direct comparability.

Kinase TargetLapatinibAfatinibNeratinibDacomitinib
Primary Targets
EGFR3 nM (Ki app)[2]0.5 nM (IC50)[3]59 nM (IC50)[4]~10.2 nM (IC50)[5]
HER213 nM (Ki app)[2]14 nM (IC50)[3]59 nM (IC50)[4]Inhibits HER2[6]
Selected Off-Targets
HER4-1 nM (IC50)[3]Inhibits HER4[7]Inhibits HER4[8]
MEK1--High Affinity[9]-
MEK2--High Affinity[9]-
KDR (VEGFR2)--800 nM (IC50)[4]-
Src--1400 nM (IC50)[4]-
DDR1---Inhibits at clinically relevant concentrations[10]
DDR2---Inhibits at clinically relevant concentrations[10]
EPHA6---Inhibits at clinically relevant concentrations[10]
LCK---Inhibits at clinically relevant concentrations[10]
MNK1---Inhibits at clinically relevant concentrations[10]

Disclaimer: The data presented for Lapatinib, Afatinib, Neratinib, and Dacomitinib are intended to provide a representative overview of the cross-reactivity profiles within the class of dual EGFR/HER2 inhibitors. This data may not be directly predictive of the specific off-target profile of this compound.

Experimental Protocols for Kinase Profiling

The determination of kinase inhibitor selectivity is a critical step in drug development. Various robust methodologies are employed to assess the interaction of a compound with a broad panel of kinases, often referred to as the kinome.

Biochemical Kinase Assays

Biochemical assays are the cornerstone of kinase inhibitor profiling, directly measuring the enzymatic activity of purified kinases in the presence of an inhibitor.

1. Radiometric Assays:

  • Principle: This traditional and highly reliable method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.

  • General Protocol:

    • The kinase, substrate (a peptide or protein), and the test compound (e.g., this compound) are incubated in a reaction buffer.

    • The reaction is initiated by the addition of radiolabeled ATP.

    • After a defined incubation period, the reaction is stopped.

    • The phosphorylated substrate is separated from the unreacted ATP, typically by binding to a filter membrane.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is inversely proportional to the inhibitory activity of the compound.

2. Fluorescence-Based Assays:

  • Principle: These assays utilize changes in fluorescence properties upon substrate phosphorylation. A common format is the LanthaScreen™ Eu Kinase Binding Assay.

  • General Protocol (LanthaScreen™):

    • A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used.

    • The kinase, substrate, ATP, and the test compound are incubated.

    • Following the kinase reaction, the terbium-labeled antibody and a fluorescein-labeled tracer that binds to the kinase's ATP pocket are added.

    • If the inhibitor is displaced by the tracer, Förster Resonance Energy Transfer (FRET) occurs between the terbium and fluorescein, generating a signal. The signal is inversely proportional to the inhibitor's binding affinity.

Competition Binding Assays

These assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's active site.

KINOMEscan™ (DiscoverX):

  • Principle: This is a widely used competition binding assay that does not require active kinase. The kinase is tagged with a DNA molecule, and an immobilized ligand that binds to the active site is used.

  • General Protocol:

    • A panel of human kinases, each tagged with a unique DNA barcode, is incubated with the test compound and an immobilized, broadly active kinase inhibitor.

    • Kinases that bind to the immobilized inhibitor are retained on a solid support.

    • The amount of each kinase bound to the solid support is quantified by measuring its corresponding DNA tag using quantitative PCR (qPCR).

    • A reduced amount of a specific kinase detected indicates that the test compound successfully competed with the immobilized inhibitor for binding.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in assessing kinase cross-reactivity and the biological context of this compound's primary targets, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound) Reaction Kinase Reaction Compound->Reaction KinasePanel Kinase Panel (Purified Kinases) KinasePanel->Reaction Substrate Substrate & ATP Substrate->Reaction Detection Signal Detection (e.g., Radioactivity, Fluorescence) Reaction->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis

Biochemical Kinase Assay Workflow

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR This compound This compound This compound->EGFR This compound->HER2 Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR/HER2 Signaling Pathway Inhibition

This guide underscores the importance of comprehensive kinase profiling in the development of targeted cancer therapies. While this compound shows great promise as a potent and selective dual inhibitor of EGFR and HER2, understanding its broader interactions within the kinome, as suggested by the profiles of its counterparts, is essential for its safe and effective clinical application. Further studies directly profiling this compound against a comprehensive kinase panel are warranted to fully delineate its selectivity profile.

References

Sacibertinib in HER2-Positive Breast Cancer: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for Sacibertinib (formerly Hemay022), a novel irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The performance of this compound is evaluated against other therapeutic alternatives for HER2-positive metastatic breast cancer, supported by available experimental data.

Comparative Efficacy and Safety Analysis

The following tables summarize the quantitative data from clinical trials of this compound and its therapeutic alternatives in patients with HER2-positive metastatic breast cancer. It is important to note that these trials were not head-to-head comparisons and patient populations may have varied in terms of prior treatments and hormone receptor status.

Table 1: Efficacy of this compound and Comparator Therapies in HER2-Positive Metastatic Breast Cancer

Treatment RegimenClinical TrialPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
This compound + Endocrine Therapy NCT02476539 (Phase 1b)ER+/HER2+ metastatic breast cancer31.4%9.0Not Reported
Trastuzumab + Endocrine Therapy SYSUCC-002 (Phase 3)HR+/HER2+ metastatic breast cancer (first-line)Not Reported19.2Not Reported
Lapatinib + Capecitabine EGF100151 (Phase 3)Previously treated HER2+ advanced breast cancer22%8.417.2
Neratinib + Capecitabine NALA (Phase 3)≥2 prior HER2-directed regimens for metastatic disease33%8.8 (mean)24.0 (mean)
Tucatinib + Trastuzumab + Capecitabine HER2CLIMB (Phase 2)Previously treated HER2+ metastatic breast cancer (with brain metastases)47.3% (intracranial)9.9 (CNS-PFS)21.6
Trastuzumab Deruxtecan (T-DXd) DESTINY-Breast01 (Phase 2)Heavily pretreated HER2+ metastatic breast cancer60.9%19.429.1

Table 2: Key Safety and Tolerability Data

Treatment RegimenClinical TrialCommon Grade ≥3 Adverse Events
This compound + Endocrine Therapy NCT02476539Diarrhea (9.1%), Abnormal liver function (Grade 4, one patient)
Trastuzumab + Endocrine Therapy SYSUCC-002Low incidence of severe adverse events reported.
Lapatinib + Capecitabine EGF100151Diarrhea, Hand-foot syndrome
Neratinib + Capecitabine NALADiarrhea (24%), Nausea, Vomiting, Fatigue
Tucatinib + Trastuzumab + Capecitabine HER2CLIMBDiarrhea, Hand-foot syndrome, Nausea, Fatigue, Increased AST/ALT
Trastuzumab Deruxtecan (T-DXd) DESTINY-Breast01Decreased neutrophil count (19.6%), Anemia (8.2%), Nausea (7.6%), Interstitial lung disease (13.6%, including 4 fatal cases)

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

This compound: Phase 1b Study (NCT02476539)
  • Study Design: An open-label, single-arm, phase 1b study.

  • Patient Population: Patients with estrogen receptor (ER)-positive, HER2-positive metastatic breast cancer who have relapsed and are not candidates for curative therapy.

  • Treatment Regimen: this compound administered orally in combination with endocrine therapy. The study evaluated doses ranging from 400 mg to 500 mg daily.

  • Primary Outcome Measures: Safety and tolerability of the combination therapy.

  • Secondary Outcome Measures: Overall response rate (ORR), disease control rate (DCR), clinical benefit rate (CBR), and progression-free survival (PFS).

Trastuzumab + Endocrine Therapy: SYSUCC-002 (NCT01950182)
  • Study Design: An open-label, non-inferiority, phase 3, randomized, controlled trial.

  • Patient Population: Patients with hormone receptor-positive and HER2-positive histologically confirmed advanced breast cancer.

  • Treatment Regimen: Patients were randomly assigned to receive either trastuzumab plus chemotherapy or trastuzumab plus endocrine therapy.

  • Primary Outcome Measure: Progression-free survival (PFS).

Lapatinib + Capecitabine: EGF100151
  • Study Design: A phase 3, randomized, open-label trial.

  • Patient Population: Women with HER2-positive metastatic breast cancer who had progressed after treatment with anthracyclines, taxanes, and trastuzumab.

  • Treatment Regimen: Patients were randomized to receive either lapatinib (1,250 mg/day) plus capecitabine (2,000 mg/m²/day on days 1-14 of a 21-day cycle) or capecitabine monotherapy (2,500 mg/m²/day on days 1-14 of a 21-day cycle).

  • Primary Outcome Measure: Time to progression.

Neratinib + Capecitabine: NALA (NCT01808573)
  • Study Design: A multinational, randomized, open-label, phase 3 trial.

  • Patient Population: Patients with stage IV HER2-positive metastatic breast cancer who had received at least two prior HER2-directed regimens for metastatic disease.

  • Treatment Regimen: Patients were randomized to receive either neratinib plus capecitabine or lapatinib plus capecitabine.

  • Primary Outcome Measures: Progression-free survival (PFS) and overall survival (OS).

Tucatinib + Trastuzumab + Capecitabine: HER2CLIMB (NCT02614794)
  • Study Design: An international, multicenter, randomized, double-blind, placebo-controlled clinical trial.

  • Patient Population: Patients with HER2-positive metastatic breast cancer, including those with brain metastases, previously treated with trastuzumab, pertuzumab, and trastuzumab emtansine.

  • Treatment Regimen: Patients were randomized to receive tucatinib or placebo, in combination with trastuzumab and capecitabine.

  • Primary Outcome Measures: Progression-free survival (PFS).

Trastuzumab Deruxtecan (T-DXd): DESTINY-Breast01 (NCT03248492)
  • Study Design: A phase 2, single-arm, open-label study.

  • Patient Population: Patients with HER2-positive metastatic breast cancer who had been heavily pretreated, including with trastuzumab emtansine (T-DM1).

  • Treatment Regimen: Trastuzumab deruxtecan administered intravenously.

  • Primary Outcome Measure: Objective response rate (ORR).

Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division. The diagram below illustrates the major downstream signaling cascades activated by EGFR and HER2, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits

Caption: EGFR/HER2 signaling pathways and the inhibitory action of this compound.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a clinical trial investigating a new cancer therapeutic, from patient screening to data analysis.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation InclusionCriteria Inclusion Criteria Met ExclusionCriteria Exclusion Criteria Not Met InclusionCriteria->ExclusionCriteria InformedConsent Informed Consent ExclusionCriteria->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentArm Treatment Arm (e.g., this compound) Randomization->TreatmentArm ControlArm Control Arm (e.g., Standard of Care) Randomization->ControlArm Monitoring Patient Monitoring TreatmentArm->Monitoring ControlArm->Monitoring DataCollection Data Collection (Efficacy & Safety) Monitoring->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Results Results Interpretation DataAnalysis->Results

Safety Operating Guide

Essential Procedures for the Safe Disposal of Sacituzumab Govitecan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of sacituzumab govitecan, a cytotoxic antibody-drug conjugate. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Sacituzumab govitecan and all materials that have come into contact with it must be handled as hazardous cytotoxic waste. Disposal must always be in accordance with all applicable country, federal, state, and local regulations.[1][2]

I. Immediate Safety and Handling Precautions

Personnel handling sacituzumab govitecan must be trained in the management of cytotoxic agents.[3][4] Full personal protective equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-tested nitrile gloves.

  • Gown: A disposable, lint-free gown made of a material tested for use with chemotherapy drugs.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: An N95 or higher-level respirator should be used, especially when there is a risk of aerosol formation.[5]

II. Waste Segregation and Containerization

Proper segregation of cytotoxic waste is the first step in the disposal process. All waste streams contaminated with sacituzumab govitecan must be treated as cytotoxic waste.[6][7]

Waste TypeContainer SpecificationLabeling Requirements
Sharps Waste Puncture-proof, rigid container with a secure lid. Often yellow with a purple lid or red with a cytotoxic label.[2][3][6]"Cytotoxic Sharps," "Biohazard," and the cytotoxic symbol.
Non-Sharps Solid Waste Leak-proof, rigid container, often yellow with a purple lid. Double-bagging may be required by local regulations.[3][7]"Cytotoxic Waste," "Biohazard," and the cytotoxic symbol.
Liquid Waste Leak-proof, shatter-resistant container, clearly marked for liquid cytotoxic waste.[3]"Liquid Cytotoxic Waste," "Biohazard."

Table 1: Waste Segregation and Container Requirements

III. Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the disposal of sacituzumab govitecan and associated contaminated materials.

A. Disposal of Unused or Expired Vials:

  • Ensure the vial cap is securely in place.

  • Place the intact vial into a designated rigid cytotoxic waste container for solids.[3]

  • Do not attempt to open or empty the vial.

B. Disposal of Contaminated Sharps:

  • Includes needles, syringes, and any other sharp implements that have come into contact with sacituzumab govitecan.

  • Immediately after use, place sharps into a designated cytotoxic sharps container.[6]

  • Do not recap, bend, or break needles.

C. Disposal of Contaminated Labware and PPE:

  • All non-sharp items, including gloves, gowns, bench paper, and labware (e.g., pipette tips, tubes), must be considered cytotoxic waste.

  • Carefully place all contaminated items into a designated cytotoxic waste container for solids.[7]

  • When removing PPE, do so in a manner that avoids contaminating skin or clothing, turning items inside out as they are removed.[8]

D. Management of Liquid Waste:

  • Any remaining solutions of sacituzumab govitecan should be disposed of as liquid cytotoxic waste.

  • Aspirate or carefully pour the liquid into a designated, sealed container for liquid cytotoxic waste.

  • Avoid splashing or creating aerosols.

IV. Spill Management and Decontamination

Immediate and effective management of spills is crucial to minimize exposure and environmental contamination.[9] All materials used for spill cleanup must be disposed of as cytotoxic waste.

Experimental Protocol for Spill Decontamination:

  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area. Post warning signs.[9]

  • Don Appropriate PPE: Before beginning cleanup, ensure full PPE is worn, including double gloves, a gown, eye protection, and a respirator.

  • Contain the Spill:

    • For liquid spills: Cover the spill with an absorbent pad from a cytotoxic spill kit.[9]

    • For powder spills: Carefully place a wetted absorbent pad over the powder to avoid generating dust.[9]

  • Decontaminate the Surface:

    • Clean the spill area with a strong alkaline cleaning agent (e.g., 0.05 M NaOH) or a detergent solution followed by sterile alcohol.[9][10][11]

    • Work from the outer edge of the spill inward to prevent spreading.

    • Use an overlapping circular wiping technique.[10]

  • Rinse the Area: Thoroughly rinse the cleaned area with water and dry with clean absorbent pads.[9]

  • Dispose of Cleanup Materials: Place all absorbent pads, contaminated PPE, and other cleanup materials into a cytotoxic waste container.[9]

  • Post-Cleanup: Wash hands thoroughly with soap and water after removing PPE. Report the spill according to your institution's safety protocols.[9]

V. Final Disposal and Waste Transport

Cytotoxic waste is typically disposed of via high-temperature incineration.[2][12]

  • Seal Containers: Ensure all cytotoxic waste containers are securely sealed before removal from the laboratory.

  • Storage: Store sealed containers in a designated, secure area with limited access until they are collected.

  • Transport: Waste must be transported by a certified hazardous waste transporter in accordance with all relevant regulations.[6]

Logical Workflow for Sacituzumab Govitecan Disposal

Sacituzumab_Disposal_Workflow Sacituzumab Govitecan Disposal Workflow start Start: Handling Sacituzumab Govitecan ppe Wear Full PPE (Double Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate sharps Sharps Waste segregate->sharps solid Solid Waste (Non-Sharps) segregate->solid liquid Liquid Waste segregate->liquid sharps_container Place in Labeled Puncture-Proof Sharps Container sharps->sharps_container solid_container Place in Labeled Leak-Proof Solid Waste Container solid->solid_container liquid_container Place in Labeled Leak-Proof Liquid Waste Container liquid->liquid_container spill Spill Occurs? sharps_container->spill solid_container->spill liquid_container->spill spill_cleanup Follow Spill Decontamination Protocol spill->spill_cleanup Yes store Store Sealed Containers in Secure Designated Area spill->store No spill_cleanup->store transport Transport via Certified Hazardous Waste Hauler store->transport end Final Disposal (e.g., Incineration) transport->end

Caption: Workflow for the safe disposal of sacituzumab govitecan waste.

References

Personal protective equipment for handling Sacibertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Sacibertinib. Adherence to these procedures is critical to ensure a safe laboratory environment and to maintain the integrity of your research.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling Sacertinib.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene
Body Protection Protective clothingDisposable lab coat or gown
Eye Protection Safety glasses with side shieldsANSI Z87.1 compliant
Respiratory Protection NIOSH-approved respiratorRequired if dust generation is likely

Operational Plan: Handling and Storage

This compound is a potent tyrosine kinase inhibitor and should be handled with care to avoid exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Post-Handling: After handling, wipe down all surfaces with a suitable laboratory disinfectant. Remove and dispose of PPE as outlined in the disposal plan.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage:

ConditionRequirement
Temperature Store at -20°C for long-term storage.
Container Keep in a tightly sealed, light-resistant container.
Location Store in a designated, secure area away from incompatible materials.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and give 200-300ml of water to drink. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all disposable materials, including gloves, lab coats, bench paper, and pipette tips, in a designated hazardous waste container.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and "this compound."

  • Container Sealing: Once the container is full, securely seal it.

  • Disposal: Arrange for disposal through an accredited hazardous waste disposal contractor. Normal disposal is via incineration.[1]

Mechanism of Action and Signaling Pathway

This compound is an irreversible dual kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] By covalently binding to these receptors, this compound blocks their signaling pathways, which are crucial for cell growth and proliferation in certain cancers.[1] This inhibition can lead to the induction of cell death in tumor cells that overexpress EGFR and HER2.[1]

Sacibertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR inhibits This compound->HER2 inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation promotes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.